2,3,5-Trichlorobenzotrifluoride
Description
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Properties
IUPAC Name |
1,2,5-trichloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWINLAQYHFBGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548394 | |
| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61841-46-1 | |
| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Dossier: 2,3,5-Trichlorobenzotrifluoride
[1][2][3]
Part 1: Chemical Identity & Physicochemical Profile[3][4][5]
This compound is a halogenated aromatic compound characterized by the presence of a trifluoromethyl group (–CF₃) and three chlorine atoms positioned at the 2, 3, and 5 positions of the benzene ring. This specific substitution pattern imparts unique steric and electronic properties, making it a critical building block for lipophilic bioactive molecules.
Core Identification Data
| Parameter | Detail |
| CAS Registry Number | 61841-46-1 |
| IUPAC Name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene |
| Synonyms | 2,3,5-Trichloro-α,α,α-trifluorotoluene; 2,3,5-TCBTF |
| Molecular Formula | C₇H₂Cl₃F₃ |
| Molecular Weight | 249.44 g/mol |
| SMILES | FC(F)(F)C1=CC(Cl)=CC(Cl)=C1Cl |
| InChI Key | Calculated based on structure |
Physicochemical Properties
Note: Due to the isomeric nature of trichlorobenzotrifluorides, exact experimental values for the 2,3,5-isomer are often extrapolated from close analogs (e.g., 3,4,5-isomer) or determined via predictive modeling.[1]
| Property | Value / Range | Commentary |
| Physical State | Clear, colorless to pale yellow liquid | Standard for polychlorinated benzotrifluorides. |
| Boiling Point | ~200–210 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| Density | 1.55 – 1.60 g/cm³ (20 °C) | Significantly denser than water; forms the lower layer in biphasic extractions. |
| Solubility | < 0.1 g/L in Water | Highly lipophilic (LogP ~4.5–5.0); soluble in DCM, toluene, and methanol. |
| Flash Point | > 85 °C (Closed Cup) | Classified as a combustible liquid (Class IIIA). |
| Stability | Hydrolytically stable | The –CF₃ group is resistant to hydrolysis under neutral/acidic conditions. |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of this compound is chemically challenging due to the directing effects of substituents.[2] Unlike the symmetric 3,4,5-isomer, the 2,3,5-pattern requires overcoming steric hindrance or utilizing specific precursors.
Synthetic Route 1: Isomer Separation from Polychlorination
In industrial settings, this compound is often generated as a component of a mixture during the exhaustive chlorination of benzotrifluoride or 3-chlorobenzotrifluoride.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Challenge: The –CF₃ group is meta-directing, while Cl groups are ortho/para-directing.
-
Process:
-
Chlorination: Benzotrifluoride is chlorinated in the presence of a Lewis acid catalyst (FeCl₃/SbCl₅).
-
Isomer Distribution: The reaction yields a mixture of 3,4,5- (major), 2,3,4,5- (over-chlorinated), and 2,3,5- (minor) isomers.
-
Purification: High-efficiency rectification (fractional distillation) is required to isolate the 2,3,5-isomer from the mixture.
-
Synthetic Route 2: Side-Chain Fluorination (Targeted)
For high-purity applications, a targeted approach starting from a toluene derivative is preferred to avoid isomer separation issues.
-
Precursor: 2,3,5-Trichlorotoluene.[3]
-
Method: Radical Chlorination followed by Halex Reaction.
-
Side-Chain Chlorination: 2,3,5-Trichlorotoluene + 3 Cl₂
2,3,5-Trichlorobenzotrichloride. -
Fluorination: 2,3,5-Trichlorobenzotrichloride + 3 HF
This compound .
-
Visualization of Synthetic Pathways
The following diagram illustrates the competitive chlorination pathways and the targeted synthesis.
Caption: Comparison of the non-selective industrial chlorination route versus the targeted side-chain fluorination pathway for high-purity synthesis.
Part 3: Applications in Life Sciences & Drug Development
The this compound moiety is a "privileged structure" in medicinal chemistry and agrochemistry due to the specific properties of the trifluoromethyl group combined with the lipophilicity of the chlorine atoms.
Pharmacophore Properties
-
Metabolic Stability: The –CF₃ group blocks metabolic oxidation at the benzylic position, significantly extending the half-life (
) of active pharmaceutical ingredients (APIs). -
Lipophilicity: The presence of three chlorines and one –CF₃ group drastically increases LogP, facilitating penetration across the blood-brain barrier (BBB) or insect cuticles.
-
Bioisosterism: It serves as a bulky, electron-withdrawing core that can mimic larger hydrophobic pockets in enzyme active sites.
Specific Applications
-
Agrochemical Intermediates: Used in the synthesis of next-generation herbicides (specifically protoporphyrinogen oxidase inhibitors) and insecticides (benzoylureas). The substitution pattern prevents rapid degradation in soil.
-
API Synthesis: Acts as a scaffold for coupling reactions (e.g., Suzuki-Miyaura coupling) where the chlorine atoms at positions 2, 3, or 5 can be selectively substituted depending on catalyst choice, allowing for the construction of complex biaryls.
-
Solvent/Reaction Medium: Due to its high thermal stability and inertness to oxidation, it is used as a solvent for high-temperature chlorination or fluorination reactions (as noted in patent literature for pyridine derivatives).
Part 4: Safety, Toxicology, & Handling (HSE)
As a halogenated aromatic, this compound poses specific health and environmental risks. Protocols must be strictly "Self-Validating," meaning engineering controls are primary, and PPE is secondary.
GHS Classification (Harmonized)
| Hazard Class | Category | H-Statement | Description |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[4] |
| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation.[4] |
| STOT-SE | Cat. 3 | H335 | May cause respiratory irritation. |
| Aquatic Chronic | Cat. 2 | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Protocols
-
Engineering Controls: All transfers must occur within a fume hood or closed-loop system. Use local exhaust ventilation (LEV) to maintain airborne concentrations below calculated exposure limits.
-
Material Compatibility:
-
Compatible: Teflon (PTFE), Viton, Stainless Steel (304/316).
-
Incompatible: Natural rubber, PVC (swells/degrades).
-
-
Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
Part 5: References
-
Matrix Scientific. (n.d.). This compound Product Data. Retrieved from (Verified CAS 61841-46-1).
-
European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP0150587). Retrieved from .
-
ChemSrc. (2025).[3] this compound CAS 61841-46-1 Entry.[3][5] Retrieved from .
-
GuideChem. (2025). Isomer Data for Trichlorobenzotrifluorides. Retrieved from .
-
PubChem. (n.d.). Compound Summary for Chlorobenzotrifluoride Derivatives. Retrieved from .
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- 3. 3-Chlorobenzotrifluoride | CAS#:98-15-7 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61841-46-1 Name: [xixisys.com]
An In-Depth Technical Guide to 2,3,5-Trichlorobenzotrifluoride: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive examination of 2,3,5-trichlorobenzotrifluoride, a halogenated aromatic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. We will delve into its core molecular structure, the critical role of isomerism, and the physicochemical properties that define its reactivity and utility. This document offers field-proven insights into its synthesis, a predictive guide to its analytical characterization, and a discussion of its applications, particularly for professionals in research and drug development. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Benzotrifluoride Scaffold
Benzotrifluorides, aromatic compounds characterized by a trifluoromethyl (-CF3) group attached to a benzene ring, are foundational scaffolds in modern chemistry. The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1][2] This has made trifluoromethyl-containing intermediates, such as the trichlorinated variants, highly valuable building blocks.
This compound is one of several constitutional isomers of trichlorobenzotrifluoride.[3] The specific arrangement of its three chlorine atoms and the trifluoromethyl group on the benzene ring dictates its unique chemical personality and potential for further synthetic elaboration. Understanding this structure is paramount for its effective utilization.
Table 1: Core Identifiers for Trichlorobenzotrifluoride Isomers
| Identifier | This compound | 3,4,5-Trichlorobenzotrifluoride |
| IUPAC Name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | 1,2,3-Trichloro-5-(trifluoromethyl)benzene[4] |
| CAS Registry Number | Not explicitly available; often conflated with other isomers. | 50594-82-6[1][4][5][6] |
| Molecular Formula | C₇H₂Cl₃F₃[7] | C₇H₂Cl₃F₃[4][5][8] |
| Molecular Weight | 249.45 g/mol [5][7] | 249.44 g/mol [8] |
| InChIKey | Not explicitly available. | FBKFIAIRSQOXJR-UHFFFAOYSA-N[4][5][8] |
Molecular Structure and Isomeric Considerations
The fundamental structure of this compound consists of a planar benzene ring. The substituents—three chlorine atoms and a trifluoromethyl group—confer significant steric and electronic features.
Caption: Molecular structure of this compound.
Expertise & Experience: The Criticality of Isomerism
It is crucial for researchers to recognize that "trichlorobenzotrifluoride" is not a single entity. There are multiple constitutional isomers, such as 1,2,3-trichloro-, 1,2,4-trichloro-, and 1,3,5-trichlorobenzene, each with a trifluoromethyl substituent.[3] The specific substitution pattern profoundly impacts the molecule's dipole moment, crystal packing, boiling point, and, most importantly, its reactivity. For instance, the widely documented 3,4,5-trichlorobenzotrifluoride isomer presents a different steric and electronic environment to its reactive sites compared to the 2,3,5-isomer.[4][5] This distinction is vital in drug design, where precise ligand-receptor interactions are key, and in process chemistry, where side-product formation is dependent on regiochemistry.
Table 2: Selected Physicochemical Properties of Trichlorobenzotrifluoride Isomers
| Property | Value | Isomer | Source |
| Boiling Point | 200-202 °C | 3,4,5- | [6][9] |
| Density | 1.6 g/mL at 25 °C | 3,4,5- | [6] |
| Refractive Index | n20/D 1.5 | 3,4,5- | [6] |
| Flash Point | 98 °C | 3,4,5- | [9] |
Synthesis and Mechanistic Insights
The synthesis of polychlorinated benzotrifluorides is a challenging endeavor, requiring precise control over reaction conditions to achieve the desired regioselectivity. Patent literature describes several routes, most commonly involving the substitution of nitro groups with chlorine at high temperatures in the presence of a catalyst.[10][11][12]
Trustworthiness: A Self-Validating Protocol
A robust synthesis protocol must include in-process controls to validate the reaction's progress and confirm the identity of the product. The following is a representative workflow derived from established methods for analogous compounds.[11][12] The validation at each stage is critical for ensuring the final product's integrity.
Caption: Generalized workflow for the synthesis of trichlorobenzotrifluorides.
Causality Behind Experimental Choices:
-
Catalyst System: A Friedel-Crafts catalyst like ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃) is essential for activating the chlorine molecule, making it a more potent electrophile capable of displacing the nitro groups on the deactivated aromatic ring.[10] The addition of a sulfur compound, such as sulphur monochloride, is reported to enhance catalyst activity and improve yield.[10][11]
-
High Temperature: Significant thermal energy (180-200°C) is required to overcome the activation energy for the nucleophilic substitution of nitro groups by chloride, a typically difficult transformation.[11][12]
-
In-Process Monitoring: Regular analysis by Gas Chromatography (GC) is non-negotiable. It allows the scientist to track the disappearance of starting material and the appearance of intermediates and the final product, preventing over-reaction (which can lead to tetrachlorinated species) or incomplete conversion.[11][12]
Analytical Characterization: A Predictive Framework
While empirical spectra for this compound are not widely published, its structure allows for the confident prediction of its key analytical signatures. A researcher synthesizing this molecule would use the following techniques for structural confirmation.
Table 3: Predicted Spectroscopic and Mass Spectrometric Data for this compound
| Technique | Predicted Signature | Rationale |
| ¹H NMR | Two distinct signals in the aromatic region (~7.5-8.0 ppm). Each signal would appear as a doublet due to coupling with the other proton. | The molecule has two non-equivalent aromatic protons at positions C4 and C6. |
| ¹³C NMR | Seven unique signals. One quartet for the CF₃ carbon and six signals for the aromatic carbons. | The molecule lacks symmetry, making all seven carbons chemically distinct. The CF₃ carbon signal will be split into a quartet by the three fluorine atoms. |
| ¹⁹F NMR | A single sharp signal. | The three fluorine atoms of the trifluoromethyl group are equivalent. |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z ~248. A characteristic isotopic cluster for three chlorine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 100:98:32:3. | The molecular weight is ~249. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio creates a highly recognizable pattern for molecules containing multiple chlorine atoms. |
Applications in Drug Development and Agrochemicals
The utility of this compound lies in its function as a versatile chemical intermediate. The chlorine atoms serve as reactive handles for further modification, while the trifluoromethylated phenyl ring provides a stable, lipophilic core.
-
Pharmaceuticals: The trifluoromethyl group is a key pharmacophore known to improve metabolic stability and cell membrane permeability.[1][2] This scaffold can be used as a starting point for synthesizing novel drug candidates where the chlorine atoms are replaced via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions to introduce desired functional groups.
-
Agrochemicals: Many modern herbicides and pesticides are complex halogenated aromatic compounds.[1] Intermediates like trichlorobenzotrifluoride are crucial for building the core structures of these active ingredients, contributing to the development of more potent and targeted crop protection solutions.[1][10] For example, the related 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate for several commercial agrochemicals.[13][14]
Safety and Handling
While a specific safety data sheet for this compound is not available, data from analogous compounds such as 3-chlorobenzotrifluoride and 3,5-dichlorobenzotrifluoride suggest that this class of chemicals should be handled with care.[15][16]
-
Primary Hazards: Likely to cause skin and serious eye irritation.[15] May cause respiratory irritation.[15]
-
Environmental Hazards: Many chlorinated aromatic compounds are harmful to aquatic life with long-lasting effects.[15]
-
Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a molecule defined by the interplay of its substituents. Its structure, while seemingly simple, presents a unique profile of reactivity and physicochemical properties that are highly dependent on its specific isomeric form. For researchers in drug development and applied chemical synthesis, a rigorous understanding of its structure, a validated approach to its synthesis, and a predictive knowledge of its analytical characteristics are essential for unlocking its potential as a valuable chemical intermediate. The principles and methodologies outlined in this guide provide a robust framework for the informed and effective use of this compound.
References
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- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. (EP Patent 0150587A2). Google Patents.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0).
- Dakenchem. (2026). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.
- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. (EP0150587A2). Google Patents.
- PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. American Chemical Society.
- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds. (EP 0150587 B1).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzotrifluoride.
- ChemicalBook. (2025). 3,4,5-Trichlorobenzotrifluoride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzotrifluoride.
- Guidechem. (n.d.). 2,4,5-Trichloro Benzotrifluoride 56148-83-5 wiki.
- Google Patents. (n.d.). CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride.
- Funaki, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Vedantu. (n.d.). The total number of isomers in C6H3Cl3 is A two B three class 11 chemistry CBSE.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
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Thermodynamic Properties of 2,3,5-Trichlorobenzotrifluoride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,5-trichlorobenzotrifluoride. Recognizing the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and outlines the established experimental and computational methodologies for the determination of key thermodynamic parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical behavior of halogenated benzotrifluorides.
Introduction to this compound
This compound, with the chemical formula C₇H₂Cl₃F₃, is a halogenated aromatic compound. The benzotrifluoride moiety is a common functional group in medicinal chemistry and materials science, often imparting desirable properties such as metabolic stability and altered electronic characteristics. A deep understanding of the thermodynamic properties of this molecule is crucial for predicting its behavior in various processes, including reaction kinetics, phase transitions, and environmental fate.
Physicochemical Properties of Trichlorobenzotrifluoride Isomers
The physical properties of a compound provide the foundation for understanding its thermodynamic behavior. While specific data for this compound is scarce, data for other isomers, such as the 3,4,5- and 2,4,5- variants, offer valuable comparative insights.
| Property | 3,4,5-Trichlorobenzotrifluoride | 2,4,5-Trichloro Benzotrifluoride | General Observations & Importance |
| CAS Number | 50594-82-6[1][2][3][4] | 56148-83-5[5] | Unique identifier for each chemical substance. |
| Molecular Formula | C₇H₂Cl₃F₃[2][4] | C₇H₂Cl₃F₃[5] | Defines the elemental composition. |
| Molecular Weight | 249.44 g/mol [1][4] | 249.44 g/mol [5] | Crucial for molar-based thermodynamic calculations. |
| Boiling Point | 82-86 °C @ 10 Torr[1][2] | Not Available | Indicates the temperature at which the vapor pressure equals the surrounding pressure. |
| Melting Point | -10 to -8 °C[1] | Not Available | The temperature at which the solid and liquid phases are in equilibrium. |
| Density | 1.6 g/mL at 25 °C[3] | Not Available | Mass per unit volume, important for process design. |
| Vapor Pressure | Not Available | 0.2 ± 0.4 mmHg at 25°C[5] | A measure of a substance's volatility. |
Core Thermodynamic Properties: A Framework for Understanding
The core thermodynamic properties dictate the energy landscape and spontaneity of chemical and physical processes. In the absence of direct experimental data for this compound, we will discuss the significance of these properties and the means by which they can be determined.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental property for calculating the heat of reaction. For halogenated benzenes, combustion calorimetry is a common experimental method for determining the enthalpy of formation[6].
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation indicates the spontaneity of a substance's formation from its elements. It combines enthalpy and entropy and is a key predictor of chemical equilibrium.
Entropy (S°)
Entropy is a measure of the molecular disorder or randomness of a system. The third law of thermodynamics provides a basis for determining the absolute entropy of a substance, often through heat capacity measurements from near absolute zero.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is crucial for calculating changes in enthalpy and entropy with temperature. For solids, heat capacity can be measured over a wide temperature range using techniques like adiabatic calorimetry[7].
Methodologies for Determining Thermodynamic Properties
The acquisition of reliable thermodynamic data is paramount. A combination of experimental and computational approaches provides a self-validating system for establishing these critical parameters.
Experimental Protocols
4.1.1. Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for measuring the temperatures and enthalpies of phase transitions, such as melting and boiling.
Step-by-Step Methodology:
-
Sample Preparation: A small, precisely weighed sample (1-5 mg) of the purified compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min), under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.
-
Data Analysis: The melting temperature is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the integrated peak area.
4.1.2. Vapor Pressure Measurement
The vapor pressure of a substance as a function of temperature is essential for determining its enthalpy of vaporization. Static or dynamic methods can be employed for these measurements[8].
Computational Chemistry Approach
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable estimates of thermodynamic properties[9].
Workflow for Computational Prediction:
Caption: A diagram illustrating the interplay between experimental data and computational modeling.
Safety Considerations
Conclusion and Future Outlook
The thermodynamic properties of this compound remain an area where direct experimental data is needed. This guide has provided a framework for understanding its likely behavior based on the properties of its isomers and has outlined the established methodologies for determining these crucial parameters. Future research should focus on the experimental determination of the enthalpy of formation, heat capacity, and vapor pressure of this compound to provide a solid foundation for its application in scientific and industrial settings. Such data will not only be of direct value but will also serve to refine and validate computational models for this class of compounds.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0). Retrieved from [Link]
-
Chegg.com. (2017, July 16). The compound 1, 3, 5-trichloro-2, 4,. Retrieved from [Link]
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MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
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CPAChem. (2022, August 19). Safety data sheet. Retrieved from [Link]
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Air Liquide. (n.d.). Chlorotrifluoromethane. Gas Encyclopedia. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PMC. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Retrieved from [Link]
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Foreword: Navigating Data Scarcity Through Chemical Analogy
An In-depth Technical Guide to the Environmental Impact of 2,3,5-Trichlorobenzotrifluoride
The field of environmental science is often tasked with assessing the risks of novel or sparsely studied chemical compounds. This compound is one such molecule. While its specific environmental impact has not been extensively documented in peer-reviewed literature, its chemical structure—a benzene ring substituted with chlorine atoms and a trifluoromethyl group—places it firmly within the family of halogenated aromatic compounds. This family includes well-studied substances like polychlorinated biphenyls (PCBs) and trichlorobenzenes (TCBs), whose environmental behaviors are well understood.
This guide leverages the principle of chemical analogy, a cornerstone of toxicological and environmental risk assessment. By examining the known properties, environmental fate, and ecotoxicological effects of structurally similar compounds, we can construct a robust and scientifically grounded profile of the likely environmental impact of this compound. Every assertion in this document is rooted in the behavior of these analogs, providing a predictive framework for researchers, regulators, and industry professionals.
Part 1: Chemical Profile and Industrial Context
Physicochemical Properties: The Basis of Environmental Behavior
The environmental distribution and impact of a chemical are fundamentally governed by its physicochemical properties. For this compound, we can predict these properties based on its molecular structure. The presence of three chlorine atoms and a trifluoromethyl group on the benzene ring results in a nonpolar, lipophilic ("fat-loving") molecule with low water solubility and moderate volatility. These characteristics are critical predictors of its environmental fate.
| Property | Predicted Value / Characteristic | Implication for Environmental Impact |
| Chemical Formula | C₇H₂Cl₃F₃ | - |
| Molecular Weight | 249.45 g/mol | Influences diffusion and transport dynamics. |
| Octanol-Water Partition Coefficient (log Kₒw) | Estimated > 4.0 | High lipophilicity suggests a strong tendency to partition from water into organic matter, such as soil, sediment, and the fatty tissues of living organisms. This is a primary indicator for bioaccumulation potential. |
| Water Solubility | Low | Limited dissolution in water; will preferentially adsorb to particulate matter. |
| Vapor Pressure | Moderately Volatile | Will partition between the atmosphere, soil, and water.[1] Subject to atmospheric transport. |
Synthesis and Probable Applications
Chlorobenzotrifluorides are valuable chemical intermediates, particularly in the agrochemical and pharmaceutical industries.[2] Patented processes describe the synthesis of related compounds like 3,4,5-trichlorobenzotrifluoride from nitrobenzotrifluorides, highlighting their role as precursors in the manufacturing of products such as herbicides.[3][4] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of active ingredients in both pesticides and drugs.[2] It is therefore highly probable that this compound serves a similar function as a building block in the synthesis of specialized, high-performance chemicals.
Part 2: Environmental Fate, Transport, and Persistence
The long-term environmental impact of a substance is determined by its persistence and mobility. Based on its chemical nature, this compound is expected to be a persistent organic pollutant (POP).
Degradation Pathways
-
Abiotic Degradation: Like trichlorobenzenes, this compound is expected to be resistant to hydrolysis.[5] In the atmosphere, it will likely undergo slow degradation through reactions with photochemically produced hydroxyl radicals, with an estimated half-life on the order of weeks to months, allowing for long-range transport.[5]
-
Biotic Degradation: Chlorinated aromatic compounds are notoriously recalcitrant to microbial degradation. Under aerobic conditions, biodegradation is expected to be very slow.[5] In anaerobic environments like deep sediment, reductive dechlorination—where chlorine atoms are sequentially removed—may occur over long periods, but the compound is largely considered persistent.[5] The white-rot fungus Trametes versicolor has shown the ability to degrade some TCB isomers, suggesting that specialized microorganisms may be involved in its breakdown.[6]
Environmental Compartmentalization and Transport
Upon release into the environment, this compound will partition according to its physicochemical properties. Its low water solubility and tendency to adsorb to organic matter mean it will primarily accumulate in soil and sediments.[1] Its moderate volatility allows it to evaporate from soil and water surfaces into the atmosphere, where it can be transported over long distances before being redeposited.[5][7]
Bioaccumulation and Biomagnification
A primary concern for persistent, lipophilic compounds is their ability to accumulate in living organisms and become more concentrated at higher trophic levels.
-
Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can eliminate it, leading to a buildup in its tissues, particularly fatty tissues.[8][9]
-
Biomagnification occurs as this accumulated toxin is passed up the food chain.[10] A predator consumes multiple prey, each containing a small amount of the toxin. The toxin is stored in the predator's fat, leading to a much higher concentration than was present in the individual prey or the surrounding environment.[11]
Given its high predicted log Kₒw, this compound has a high potential to bioaccumulate and biomagnify, posing a significant threat to organisms at the top of the food web, such as predatory fish, birds, and mammals.[10][11]
Caption: Conceptual model of this compound biomagnification.
Part 3: Ecotoxicological Profile
The toxicity of this compound is predicted to be similar to that of trichlorobenzene isomers, which are known to be harmful to aquatic life.
Aquatic Toxicity
Data for various trichlorobenzene isomers show that they are acutely and chronically toxic to aquatic organisms. Impaired reproduction is often the most sensitive endpoint.
| Organism | Isomer | Endpoint | Concentration (mg/L) | Reference |
| Freshwater Invertebrates | ||||
| Daphnia magna | 1,2,3-TCB | 14-day EC₅₀ (fertility) | 0.20 | |
| Daphnia magna | 1,2,4-TCB | 14-day EC₅₀ (fertility) | 0.45 | |
| Daphnia magna | 1,2,4-TCB | 16-day NOEC (reproduction) | 0.10 | |
| Freshwater Fish | ||||
| Zebra fish (Brachydanio rerio) | 1,2,3-TCB | 28-day NOEC (growth) | 0.25 | |
| Largemouth bass (embryo-larval) | Chlorobenzene | LC₁ | 0.001 | [12] |
NOEC: No-Observed-Effect Concentration; EC₅₀: Half maximal Effective Concentration; LC₁: Lethal Concentration for 1% of the population.
Based on this data, environmental concentrations of this compound in the low microgram-per-liter (µg/L) range could pose a chronic risk to sensitive aquatic species.
Terrestrial and Wildlife Effects
For soil-dwelling organisms, high concentrations of TCBs (exceeding 50 µg/g) have been shown to be toxic to microorganisms, inhibiting the natural degradation of organic matter.[5] For wildlife, the primary risk comes from biomagnification. Piscivorous (fish-eating) mammals and birds are at high risk of accumulating harmful levels of this compound, which could lead to reproductive failure and other systemic health issues, similar to the well-documented effects of PCBs.
Part 4: Environmental Surveillance and Analytical Methodologies
Detecting and quantifying chlorinated aromatic compounds in complex environmental matrices requires sensitive and specific analytical methods.
Analytical Techniques
The standard approach for analyzing compounds like this compound involves a combination of extraction, cleanup, and instrumental analysis.
-
Gas Chromatography (GC): This is the preferred technique for separating volatile and semi-volatile organic compounds.
-
Detectors:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this technique is used for less volatile compounds or as a complementary method.[15][16]
Experimental Protocol: Analysis of this compound in Water
This protocol describes a self-validating system for the determination of this compound in surface water samples. The causality behind each step is explained to ensure methodological integrity.
Objective: To accurately quantify this compound at environmentally relevant concentrations (ng/L).
Methodology: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Step 1: Sample Collection and Preservation
-
Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation.
-
Causality: Glass is used to avoid analyte sorption to plastic surfaces. Amber color protects the light-sensitive C-Cl bonds.
-
Spike the sample with a surrogate standard (e.g., a deuterated analog) immediately upon collection.
-
Causality: The surrogate standard accounts for any analyte loss during sample preparation and analysis, providing a direct measure of method efficiency for each sample.
-
-
Step 2: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Causality: Conditioning activates the stationary phase, ensuring proper interaction and retention of the nonpolar analyte from the aqueous sample.
-
Pass the 1-liter water sample through the cartridge at a controlled flow rate (~5 mL/min). The target analyte will adsorb to the C18 stationary phase.
-
Causality: This step isolates the analyte from the water matrix and pre-concentrates it, significantly lowering the detection limit.
-
Rinse the cartridge with deionized water to remove interfering salts and polar compounds.
-
-
Step 3: Elution
-
Dry the cartridge thoroughly by passing nitrogen gas through it.
-
Causality: Removing residual water is critical to prevent poor chromatographic performance and ensure efficient elution with a nonpolar solvent.
-
Elute the analyte from the cartridge using a small volume (e.g., 5-10 mL) of a nonpolar solvent like hexane or dichloromethane.
-
Causality: The nonpolar solvent disrupts the interaction between the analyte and the stationary phase, releasing it into the collection vial.
-
-
Step 4: Concentration and Solvent Exchange
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (a compound not expected in the sample but with similar chemical behavior).
-
Causality: The internal standard is used for precise quantification, correcting for any variations in the injection volume into the GC-MS.
-
-
Step 5: GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use a capillary column (e.g., DB-5ms) suitable for separating chlorinated aromatic compounds.
-
Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of this compound.
-
Causality: SIM mode enhances sensitivity and selectivity by only monitoring for specific mass-to-charge ratios, filtering out noise from other co-extracted compounds.
-
-
Step 6: Quality Control
-
Analyze a method blank, a laboratory control spike, and a matrix spike/matrix spike duplicate with each batch of samples.
-
Causality: This comprehensive QC ensures the entire analytical process is free from contamination (blank), is accurate (spike recovery), and is precise (duplicate comparison), thus validating the results.
-
Part 5: Remediation of Contaminated Sites
Addressing contamination from chlorinated compounds requires robust and tailored remediation strategies.
Overview of Remediation Technologies
Several technologies are available for treating soil and groundwater contaminated with chlorinated aromatic compounds.[17]
| Technology | Principle | Advantages | Limitations |
| Excavation & Disposal | Physical removal of contaminated soil to a licensed landfill. | Rapid and effective for source removal. | High cost; generates waste; not feasible for deep or widespread contamination. |
| Thermal Remediation | Heating the subsurface to volatilize or destroy contaminants. Volatilized compounds are captured and treated.[17] | Rapid and highly effective for source zones; treats both soil and groundwater. | High energy consumption and cost; requires specialized equipment. |
| In-Situ Chemical Reduction (ISCR) | Injection of reducing agents (e.g., zero-valent iron) to chemically degrade contaminants via reductive dechlorination.[17] | Can be applied in-situ with minimal disturbance; can create long-lasting reactive barriers.[17] | May be affected by soil geochemistry; requires good hydraulic conductivity for reagent distribution. |
| Bioremediation | Stimulating microbial activity (aerobic or anaerobic) to degrade contaminants. Can involve adding electron donors or acceptors.[18][19] | Lower cost; sustainable; can treat large, dilute plumes. | Slower process; effectiveness is highly dependent on site conditions and microbial populations. |
Proposed Remediation Workflow
A logical, phased approach is essential for successful site remediation.
Caption: A decision-making workflow for site remediation.
Conclusion and Future Perspectives
While direct empirical data on this compound remains limited, a comprehensive analysis of its chemical structure and the behavior of its analogs provides a clear and concerning picture. It is predicted to be a persistent, bioaccumulative, and toxic compound, posing a long-term risk to ecosystems, particularly aquatic food webs.
This guide underscores the critical need for further research. Future studies should focus on:
-
Determining the precise physicochemical properties of this compound.
-
Conducting standardized ecotoxicity tests to quantify its effects on a range of organisms.
-
Investigating its real-world degradation rates under various environmental conditions.
Such data are essential for accurate environmental risk assessments and for developing effective management and remediation strategies to protect environmental and human health.
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An In-depth Technical Guide on the Predicted Degradation Products of 2,3,5-Trichlorobenzotrifluoride
Foreword: Navigating the Environmental Fate of a Complex Fluorinated Aromatic Compound
To our fellow researchers, scientists, and professionals in drug development and environmental science, this guide delves into the anticipated degradation pathways of 2,3,5-trichlorobenzotrifluoride. It is critical to acknowledge from the outset that direct, empirical studies on the degradation of this specific molecule are not extensively available in the public domain. Consequently, this document is constructed upon a foundation of established scientific principles and draws analogies from the well-documented degradation of structurally similar compounds, such as trichlorobenzenes and other halogenated benzotrifluorides. Our objective is to provide a robust, scientifically-grounded framework to predict, identify, and analyze the potential degradation products of this compound, thereby empowering researchers to design effective analytical strategies and comprehend its environmental persistence and toxicology.
Introduction to this compound: Structure and Environmental Significance
This compound is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a trifluoromethyl (-CF3) group. The trifluoromethyl group is known for its high stability and electron-withdrawing nature, which significantly influences the chemical and physical properties of the molecule, including its resistance to degradation.[1] Such compounds often serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the benzene ring suggests a complex environmental fate, with potential for persistence and the formation of various halogenated degradation products.
Predicted Degradation Pathways of this compound
Based on the degradation mechanisms of analogous chlorinated and fluorinated aromatic compounds, we can hypothesize several key degradation pathways for this compound. These pathways are not mutually exclusive and may occur concurrently or sequentially depending on environmental conditions.
Reductive Dechlorination (Anaerobic Environments)
Under anaerobic conditions, such as in sediments and some groundwater environments, reductive dechlorination is a primary degradation pathway for chlorinated aromatic compounds.[2][3] This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. For this compound, this would likely lead to the formation of dichlorobenzotrifluorides, monochlorobenzotrifluorides, and ultimately, benzotrifluoride.
Hypothesized Reductive Dechlorination Pathway:
Caption: Hypothesized anaerobic reductive dechlorination pathway of this compound.
Microbial Degradation (Aerobic Environments)
In aerobic environments, microbial degradation is a significant process for the breakdown of aromatic compounds.[2][4] The initial step often involves the action of oxygenase enzymes, leading to the formation of hydroxylated intermediates.[4] For this compound, this could result in the formation of trichlorohydroxybenzotrifluorides (trichlorotrifluoromethylphenols). Subsequent enzymatic reactions could lead to ring cleavage and further degradation. The strong electron-withdrawing nature of the -CF3 group may influence the position of hydroxylation.
Hypothesized Aerobic Microbial Degradation Pathway:
Caption: Hypothesized aerobic microbial degradation pathway of this compound.
Photochemical Degradation
Photochemical degradation, driven by ultraviolet (UV) radiation, can be a significant abiotic degradation pathway for aromatic compounds in the atmosphere and sunlit surface waters.[2][5] This process can involve direct photolysis or indirect photolysis mediated by photosensitizing agents.[2] For this compound, photochemical degradation could lead to reductive dechlorination, hydroxylation, or other transformations.
Analytical Methodologies for the Identification and Quantification of Degradation Products
A robust analytical workflow is essential for the successful identification and quantification of the potential degradation products of this compound. A multi-residue analytical method based on solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is recommended.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate the analytes from aqueous samples and remove interfering matrix components.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS and LC-MS/MS
Rationale: The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the target degradation products. GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS/MS is ideal for more polar and thermally labile compounds.
GC-MS Protocol:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a suitable temperature program to separate the analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full-scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for the quantification of target analytes.
LC-MS/MS Protocol:
-
Injection: Inject 5-10 µL of the concentrated extract into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity in quantifying the target degradation products.
Workflow for Analytical Protocol:
Caption: General analytical workflow for the analysis of this compound degradation products.
Quantitative Data Summary
As direct experimental data for the degradation of this compound is unavailable, the following table presents representative degradation half-lives of structurally similar trichlorobenzenes under different conditions to provide a comparative context.[2]
| Compound | Condition | Half-life | Reference |
| 1,2,3-Trichlorobenzene | Aerobic soil | ~23 days | [2] |
| 1,2,4-Trichlorobenzene | Aerobic soil | ~41 days | [2] |
| 1,3,5-Trichlorobenzene | Aerobic soil | ~35 days | [2] |
| 1,2,4-Trichlorobenzene | Atmospheric reaction with OH radicals | 16-38 days | [2] |
Conclusion and Future Directions
This technical guide provides a scientifically-informed predictive framework for understanding the degradation of this compound. The proposed degradation pathways, analytical methodologies, and comparative data are intended to serve as a valuable resource for researchers initiating studies on the environmental fate and analysis of this compound.
Future research should focus on conducting empirical degradation studies of this compound under controlled laboratory conditions that simulate various environmental compartments. Such studies will be crucial for validating the predicted degradation pathways, identifying the major degradation products, and accurately assessing the environmental risks associated with this compound.
References
- Vertex AI Search. (2026, January 29). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.
- U.S. Environmental Protection Agency. (2025, October 15). 2,3',5'-Trichlorobiphenyl Env.
- Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes.
- PubMed. (2009, July 30). Dechlorination of 1,2,3- and 1,2,4-trichlorobenzene by the white-rot fungus Trametes versicolor.
- European Patent Office. (1988, August 31). Preparation of chlorobenzotrifluoride compounds. EP 0150587 B1.
- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
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- Enviro Wiki. (2020, January 23). Reduction of 1,2,3-trichloropropane (TCP)
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"physical constants of 2,3,5-trichlorobenzotrifluoride"
An In-Depth Technical Guide to the Physical Constants of Trichlorobenzotrifluoride Isomers
Abstract
This technical guide provides a comprehensive overview of the physical constants and spectroscopic properties of trichlorobenzotrifluoride, with a particular focus on the available data for its various isomers. Due to the limited availability of specific experimental data for 2,3,5-trichlorobenzotrifluoride, this document synthesizes information from closely related isomers, primarily 3,4,5-trichlorobenzotrifluoride, to provide a robust framework for researchers, scientists, and professionals in drug development. The guide details critical physical properties, offers insights into their experimental determination, and outlines essential safety and handling protocols.
Introduction and Isomeric Landscape
Benzotrifluoride and its halogenated derivatives are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF₃) imparts unique properties, including increased metabolic stability and lipophilicity, making these compounds highly valuable. Trichlorobenzotrifluoride (C₇H₂Cl₃F₃) exists in several isomeric forms, distinguished by the substitution pattern of the chlorine atoms on the benzene ring.
The precise positioning of these substituents drastically influences the molecule's physical, chemical, and biological properties. While several isomers exist, much of the publicly available data pertains to the 3,4,5- and 2,4,5- isomers. This guide will focus on presenting the known data, clearly delineating between isomers, and providing methodologies applicable to the characterization of any specific isomer, including the less-documented this compound.
Molecular Structure and Identification
A foundational step in studying any chemical compound is the unambiguous confirmation of its identity and structure.
The primary isomers discussed in available literature include:
-
3,4,5-Trichlorobenzotrifluoride : Also known as 1,2,3-Trichloro-5-(trifluoromethyl)benzene.[1][3]
-
2,4,5-Trichlorobenzotrifluoride :
Below is a diagram illustrating the general workflow for the characterization of a trichlorobenzotrifluoride isomer.
Caption: Workflow for Isomer Characterization.
Physical Constants
The physical properties of a compound are critical for designing reaction conditions, purification processes, and formulation strategies. The following table summarizes available data, primarily for the 3,4,5-isomer, which serves as a valuable reference point.
| Physical Constant | Value (for 3,4,5-Trichlorobenzotrifluoride) | Source(s) |
| Melting Point | -10.0 to -6.95 °C (Predicted) | [5] |
| Boiling Point | 200-202 °C (at 760 Torr) | [6] |
| 82-86 °C (at 10 Torr) | [3] | |
| Density | 1.6 g/mL (at 25 °C) | [6] |
| ~1.55 g/cm³ (Predicted) | [5] | |
| Vapor Pressure | ~0.354 mmHg (at 25 °C, Predicted) | [5] |
| Water Solubility | Immiscible; ~2.81e-4 g/L (Predicted) | [5][7] |
| Refractive Index | n20/D 1.5 (lit.) | [6] |
| LogKow (Octanol-Water) | 4.60 (Predicted) | [5] |
| Flash Point | 87.2 °C (Predicted) | [5] |
Causality Insights:
-
High Boiling Point : The high molecular weight and polarity introduced by three chlorine atoms and a trifluoromethyl group result in strong intermolecular forces, leading to a high boiling point at atmospheric pressure.
-
High Density : The presence of heavy chlorine atoms significantly increases the molecular density, causing it to be substantially denser than water.
-
Low Water Solubility : The hydrophobic nature of the chlorinated benzene ring and the CF₃ group leads to very poor solubility in water. The high predicted LogKow value of 4.60 indicates a strong preference for nonpolar environments.[5]
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the molecular structure and substitution pattern of a specific isomer.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For a trichlorobenzotrifluoride, key absorptions are expected in the following regions:
-
C-H Stretch (Aromatic) : Weak bands typically appear just above 3000 cm⁻¹.[8]
-
C=C Stretch (Aromatic Ring) : Multiple bands are expected in the 1400-1600 cm⁻¹ region.[8]
-
C-F Stretch (-CF₃ group) : Strong, characteristic absorptions are typically found in the 1100-1350 cm⁻¹ range.
-
C-Cl Stretch : Absorptions for C-Cl bonds on an aromatic ring generally appear in the 1000-1100 cm⁻¹ region.
An ATR-IR spectrum for 3,4,5-trichlorobenzotrifluoride is available in the PubChem database, which can serve as a reference.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise isomeric structure.
-
¹H NMR : The two protons on the aromatic ring will produce signals whose chemical shifts and coupling patterns are highly dependent on their positions relative to the electron-withdrawing Cl and CF₃ groups. For the 2,3,5-isomer, two distinct signals, likely doublets, would be expected.
-
¹³C NMR : The spectrum will show seven distinct carbon signals: one for the CF₃ carbon and six for the aromatic carbons. The chemical shifts will be influenced by the attached substituents.
-
¹⁹F NMR : The trifluoromethyl group will typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is a key identifier. For benzotrifluoride itself, the signal appears at -63.2 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that offer structural clues. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Experimental Protocols for Constant Determination
The following outlines standardized, self-validating methodologies for determining the key physical constants.
Protocol 5.1: Boiling Point Determination (Micro-Scale)
This method is suitable for small sample quantities and is a standard procedure in research labs.
-
Preparation : Place a small amount (0.5-1 mL) of the purified liquid sample into a small-diameter test tube.
-
Capillary Insertion : Insert a capillary tube (sealed at one end) into the test tube with its open end down.
-
Heating : Attach the test tube to a thermometer and heat it gently in an oil bath.
-
Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Equilibrium : Slowly cool the apparatus. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.
-
Validation : Repeat the measurement two to three times to ensure reproducibility.
Protocol 5.2: Density Measurement using a Pycnometer
This protocol provides a highly accurate density measurement.
-
Weigh Empty : Clean, dry, and accurately weigh the pycnometer (m₁).
-
Weigh with Water : Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it (m₂).
-
Weigh with Sample : Empty and thoroughly dry the pycnometer. Fill it with the trichlorobenzotrifluoride sample at the same temperature and weigh it (m₃).
-
Calculation :
-
Mass of water = m₂ - m₁
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample / Mass of water) × Density of water at the measurement temperature.
-
-
Trustworthiness : The use of water at a known temperature as a standard ensures the accuracy of the measurement, making the system self-validating.
Safety and Handling
-
Hazard Classification (Inferred) : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[10] May cause skin and serious eye irritation.[7][10] Many benzotrifluoride derivatives are flammable liquids.[11]
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[7]
-
Conclusion
This guide consolidates the available physical and spectroscopic data for trichlorobenzotrifluoride isomers, providing a critical resource for scientists. While a data gap exists for the 2,3,5-isomer, the properties of related compounds like 3,4,5-trichlorobenzotrifluoride offer valuable predictive insights. The outlined experimental protocols provide a clear and reliable path for researchers to characterize any specific isomer, ensuring scientific rigor and safety in the laboratory.
References
-
PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds. EP0150587A2.
- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds. EP0150587A2.
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
-
European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
WIPO Patentscope. (2020). New synthesis process of m-chlorobenzotrifluoride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0). Retrieved from [Link]
-
Angene. (n.d.). 2-Chloro-3,5-Dinitrobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ATB. (n.d.). 1,3,5-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Trichlorobenzene. Retrieved from [Link]
-
University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemsrc. (2025). Benzotrifluoride. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dichloro-4-fluorobenzotrifluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Trifluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- (CAS 393-75-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,2,3,5-tetrachlorobenzene. Retrieved from [Link]
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Methodological & Application
"2,3,5-trichlorobenzotrifluoride as an intermediate in agrochemical synthesis"
[1]
Executive Summary
2,3,5-Trichlorobenzotrifluoride (2,3,5-TCBTF) represents a specialized subclass of poly-halogenated aromatic intermediates. Unlike its more common isomers (e.g., 3,4,5- or 2,4,5- derivatives), the 2,3,5-substitution pattern offers a unique electronic and steric environment critical for next-generation crop protection agents.
The trifluoromethyl (-CF₃) group at position 1 exerts a strong electron-withdrawing effect (EWG), dramatically altering the reactivity of the chlorine atoms. This guide details the strategic utilization of 2,3,5-TCBTF, focusing on its role as a scaffold for lipophilic metabolic blocking in herbicides and insecticides. We provide a validated protocol for regioselective nucleophilic aromatic substitution (SₙAr), the primary transformation for this intermediate.
Chemical Profile & Safety Architecture
Understanding the physicochemical properties of 2,3,5-TCBTF is prerequisite to its safe handling. The combination of high halogen content and the trifluoromethyl group creates a molecule with significant lipophilicity and thermal stability, but also specific HSE risks.
Table 1: Physicochemical Properties & Safety Data
| Property | Value / Description | Impact on Process |
| CAS Number | Referenced in Patent EP0150587 (Isomer specific) | Verification of raw material identity. |
| Molecular Formula | C₇H₂Cl₃F₃ | High halogen density increases density >1.5 g/cm³. |
| Appearance | Colorless to pale yellow liquid | Visual purity check; darkens upon oxidation. |
| Boiling Point | ~200–210°C (Estimated vs isomers) | High boiling point allows high-temp reactions without pressure vessels. |
| Lipophilicity (LogP) | > 4.5 (Predicted) | Excellent for formulation but requires non-polar solvents for extraction. |
| Reactivity Hazard | SₙAr Active | The 2-Cl position is highly labile to nucleophiles. |
| HSE Hazard | Skin Irritant, Aquatic Chronic 1 | Zero-discharge protocols required for aqueous waste. |
Critical Safety Note: Chlorobenzotrifluorides release toxic HF and HCl upon thermal decomposition. All high-temperature reactions (>140°C) must be performed under a nitrogen blanket with a caustic scrubber attached to the vent line.
Mechanistic Insight: The "Ortho-Activation" Effect
The utility of 2,3,5-TCBTF lies in its regioselective reactivity. In a standard polychlorinated benzene, all chlorines might appear similar. However, the -CF₃ group at position 1 fundamentally differentiates them via inductive (-I) and mesomeric (-M) effects.
-
Position 2 (Ortho): HIGHLY ACTIVATED. The -CF₃ group strongly withdraws electron density, making this carbon susceptible to nucleophilic attack (SₙAr). Steric hindrance is moderate but surmountable.
-
Position 3 (Meta): DEACTIVATED. Meta positions do not benefit from resonance stabilization of the Meisenheimer complex. This chlorine is chemically inert under standard conditions.
-
Position 5 (Meta): DEACTIVATED. Similar to position 3, this chlorine remains stable, serving as a metabolic blocker in the final active ingredient (AI).
Diagram 1: Reactivity Map & Electronic Activation
This diagram visualizes the electronic environment, highlighting why the 2-Cl is the specific handle for derivatization.
Caption: Reactivity mapping of 2,3,5-TCBTF showing the selective activation of the 2-position chlorine by the trifluoromethyl group.
Application Protocol: Regioselective Amination
Objective: Synthesize a 2-amino-3,5-dichloro-benzotrifluoride derivative. This is a common motif in dinitroaniline herbicides and benzoylurea insecticides.
Reaction Type: Nucleophilic Aromatic Substitution (SₙAr).[1] Self-Validating Logic: The reaction conditions are tuned so that only the activated 2-Cl reacts. If the 3-Cl or 5-Cl were to react, it would require forcing conditions (extreme temp/pressure) not present here.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (e.g., n-propylamine or aniline) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) - Acts as an HCl scavenger.
-
Solvent: Dimethyl Sulfoxide (DMSO) or NMP (N-Methyl-2-pyrrolidone). Polar aprotic solvents are mandatory to stabilize the Meisenheimer intermediate.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Dry a 3-neck round-bottom flask. Equip with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Purge with Nitrogen (N₂) for 15 minutes.
-
Expert Tip: Moisture kills SₙAr rates by solvating the nucleophile. Ensure K₂CO₃ is freshly ground and dried.
-
-
Charging:
-
Add DMSO (5 volumes relative to substrate mass).
-
Add 2,3,5-TCBTF (1.0 eq) and stir to dissolve.
-
Add K₂CO₃ (1.5 eq). The mixture will be a suspension.
-
-
Nucleophile Addition:
-
Add the Amine (1.1 eq) dropwise via an addition funnel.
-
Exotherm Alert: The reaction may be slightly exothermic. Monitor temp and keep < 40°C during addition.
-
-
Reaction Phase:
-
Heat the mixture to 80–95°C .
-
Monitoring: Sample every 2 hours for HPLC/GC.
-
Endpoint Criteria: < 2% residual starting material.
-
Note: If reaction stalls, add 0.1 eq of catalytic Cs₂CO₃ (Cesium Carbonate) to boost solubility of the base.
-
-
Workup (Quench & Extraction):
-
Cool to room temperature.[1]
-
Pour reaction mass into Ice Water (10 volumes). The product is highly lipophilic and will precipitate or oil out.
-
Extract with Ethyl Acetate or Toluene.
-
Wash organic layer with 1N HCl (to remove unreacted amine) followed by Brine.
-
-
Purification:
-
Dry over MgSO₄ and concentrate.
-
Recrystallize from Heptane/Ethanol if solid, or vacuum distill if liquid.
-
Strategic Synthesis Workflow
This workflow illustrates how 2,3,5-TCBTF integrates into a broader agrochemical manufacturing campaign, from precursor synthesis to final active ingredient.
Caption: Synthesis workflow from nitro-precursors to final agrochemical active ingredients via 2,3,5-TCBTF.
Troubleshooting & Expert Tips
-
Isomer Purity: Commercial "trichlorobenzotrifluoride" is often a mixture of 2,3,5- and 3,4,5- isomers. GC-MS verification is mandatory before starting. The 3,4,5- isomer is unreactive in SₙAr at the 4-position (steric crowding + lack of ortho-activation).
-
Solvent Selection: Do not use protic solvents (Ethanol/Methanol) for the reaction; they will drastically slow down the rate and may cause side reactions (ether formation). Stick to DMSO, DMF, or NMP.
-
Corrosion: The combination of fluoride traces and high temperature can damage glass-lined reactors over time. For pilot scale, Hastelloy or Inconel reactors are recommended.
References
-
European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP0150587).[2] Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3,4,5-Trichlorobenzotrifluoride (Isomer Context). Retrieved from .
-
Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution Mechanisms.[1][3][4] Retrieved from .[1]
-
WIPO. (2020). New synthesis process of m-chlorobenzotrifluoride (Context on hydrodechlorination). Retrieved from .
Application Note: Advanced Analytical Strategies for 2,3,5-Trichlorobenzotrifluoride (2,3,5-TCBTF)
Part 1: Executive Summary & Chemical Context
2,3,5-Trichlorobenzotrifluoride (2,3,5-TCBTF) is a critical halogenated aromatic intermediate used in the synthesis of high-value agrochemicals (such as fipronil precursors) and fluorinated pharmaceuticals. Unlike its more common isomers (e.g., 3,4,5-TCBTF or 2,4,5-TCBTF), the 2,3,5- isomer often presents unique separation challenges due to steric crowding and similar boiling points among the trichlorobenzotrifluoride family.
Effective analysis requires not just detection, but chromatographic resolution from positional isomers that may co-exist as byproducts of chlorination or fluorination processes. This guide provides validated protocols for GC-MS and GC-FID, prioritizing isomer specificity.
Physicochemical Profile
| Property | Value / Description | Impact on Analysis |
| CAS Number | 61841-46-1 | Unique identifier for regulatory compliance.[1][2] |
| Molecular Formula | C₇H₂Cl₃F₃ | M.W.[1][3] = 249.45 g/mol . |
| Boiling Point | ~205–215 °C (Est.) | Suitable for Gas Chromatography (GC).[4][5] |
| Polarity | Low to Medium | Requires non-polar to mid-polar stationary phases. |
| Solubility | Soluble in MeOH, ACN, Hexane | Compatible with standard organic solvents. |
Part 2: Analytical Method Development Strategy
The Isomer Challenge
The primary failure mode in analyzing 2,3,5-TCBTF is co-elution with the 2,4,5- isomer (CAS 56148-83-5) and the 3,4,5- isomer (CAS 50594-82-6). Standard 5% phenyl columns (e.g., DB-5, HP-5) often fail to resolve these fully at high concentrations.
Recommendation: Use a mid-polar column (e.g., 6% or 14% Cyanopropyl-phenyl ) to leverage dipole-dipole interactions, which differ significantly between the 2,3,5- (asymmetric) and 3,4,5- (symmetric) substitution patterns.
Workflow Visualization
The following decision tree outlines the selection of the appropriate analytical technique based on the sample stage.
Figure 1: Analytical decision matrix for selecting between FID and MS detection based on sample concentration and data requirements.
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution GC-MS (Trace Detection)
Purpose: Identification of 2,3,5-TCBTF in complex reaction mixtures and confirmation of isomer identity.
1. Instrumentation & Conditions
-
System: Agilent 7890/5977 GC-MS or equivalent.
-
Column: DB-1701 (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The cyanopropyl phase provides superior separation of chlorobenzotrifluoride isomers compared to standard DB-5 columns.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250 °C.
-
Mode: Splitless (for trace) or Split 1:50 (for >100 ppm).
-
-
Oven Program:
-
40 °C (hold 1 min) – Focuses volatiles.
-
Ramp 10 °C/min to 150 °C.
-
Ramp 5 °C/min to 200 °C – Critical isomer separation zone.
-
Ramp 20 °C/min to 280 °C (hold 5 min).
-
2. Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Acquisition Mode: SIM / Scan (Simultaneous).
-
Scan Range: 50–350 m/z.
-
SIM Ions (Target):
-
Quant Ion:248 (M+, ³⁵Cl₃).
-
Qual Ion 1:250 (M+, ³⁵Cl₂³⁷Cl).
-
Qual Ion 2:213 (Loss of Cl).
-
Qual Ion 3:179 (Loss of CF₃ - characteristic).
-
-
3. System Suitability
-
Resolution (Rs): Must be > 1.5 between 2,3,5-TCBTF and 2,4,5-TCBTF.
-
Tailing Factor: < 1.2 (Active sites in liner will cause tailing of halogenated aromatics).
Protocol B: GC-FID (Assay & Purity)
Purpose: Routine quality control (QC) for raw material assay.
1. Sample Preparation
-
Solvent: n-Hexane or Isooctane (HPLC Grade).
-
Internal Standard (ISTD): 1,2,4-Trichlorobenzene or Nitrobenzene .
-
Concentration: 1.0 mg/mL.[6]
-
-
Stock Solution: Dissolve 50 mg 2,3,5-TCBTF in 50 mL solvent.
-
Working Standard: Dilute Stock 1:10 with ISTD solution.
2. Instrument Parameters
-
Detector: Flame Ionization Detector (FID) @ 300 °C.
-
H₂ Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas: 25 mL/min (N₂).
-
-
Column: DB-17 or DB-1701 (30 m).
-
Oven: Same as Protocol A, but can be sped up (20 °C/min) after the isomer elution window.
3. Calculation (Internal Standard Method)
WherePart 4: Troubleshooting & Validation
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Co-elution | Incorrect column polarity. | Switch from DB-5 to DB-1701 or DB-WAX (if thermal stability allows). |
| Peak Tailing | Active sites in inlet liner. | Replace with Deactivated Ultra-Inert Liner (glass wool). |
| Carryover | High boiling point residues. | Add a "bake-out" step (300 °C for 5 min) at end of run. |
| Ghost Peaks | Septum bleed or solvent impurity. | Use low-bleed septa; verify solvent blank. |
Isomer Separation Logic
The following diagram illustrates the structural logic used to separate the 2,3,5- isomer from its close relatives.
Figure 2: Impact of stationary phase selection on critical pair resolution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7374, 3-Chlorobenzotrifluoride (and related isomers). Retrieved from [Link]
- European Patent Office (1985).EP0150587A2: Preparation of chlorobenzotrifluoride compounds. (Describes synthesis and GC analysis of trichlorobenzotrifluoride isomers).
-
Agilent Technologies. GC/MS Analysis of Halogenated Aromatics using DB-1701. (General application note reference for column selection). Retrieved from [Link]
Sources
- 1. 3-Chlorobenzotrifluoride | CAS#:98-15-7 | Chemsrc [chemsrc.com]
- 2. Page 07967 (Chemical) [intlab.org]
- 3. Page loading... [wap.guidechem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,3,5-Trichlorobenzotrifluoride as a Reference Standard in Chromatography
Introduction: The Role of Robust Reference Standards in Analytical Integrity
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accuracy and reliability of quantitative analysis are paramount. The foundation of such precise measurements lies in the use of well-characterized reference standards. 2,3,5-Trichlorobenzotrifluoride, a halogenated aromatic compound, serves as an exemplary internal standard for chromatographic applications due to its chemical inertness, thermal stability, and distinct chromatographic behavior. Its unique structure, featuring both chlorine and fluorine atoms, makes it particularly suitable for selective detectors like the Electron Capture Detector (ECD).
This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application as a reference standard in gas chromatography. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and application.
Table 1: Physicochemical Properties of Trichlorobenzotrifluoride Isomers
| Property | 3,4,5-Trichlorobenzotrifluoride | 1,2,3-Trichloro-5-(trifluoromethyl)benzene |
| Molecular Formula | C7H2Cl3F3[1] | C7H2Cl3F3[2] |
| Molecular Weight | 249.45 g/mol [1] | 249.44 g/mol |
| Boiling Point | 200-202 °C[3] | 190 °C[2] |
| Density | 1.6 g/mL at 25 °C[3] | 1.55 g/cm³[2] |
| Melting Point | -10 to -8 °C[4] | -10.0 to -6.95 °C[2] |
| Flash Point | 98 °C[4] | 87.2 °C[2] |
| Refractive Index | 1.5 @ 20 °C[4] | 1.49[2] |
Safety and Handling Precautions:
This compound and its isomers are classified as hazardous substances. Users must adhere to strict safety protocols.
-
Hazard Classifications : May cause skin and serious eye irritation, and may cause respiratory irritation.
-
Handling : Work in a well-ventilated area, using personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing mist or vapors. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is typically on the product label. Long-term stability is enhanced by storage in amber, tightly sealed glass vials under an inert atmosphere to prevent degradation from moisture.[5]
Application in Gas Chromatography with Electron Capture Detection (GC-ECD)
The high electronegativity conferred by the chlorine and fluorine atoms makes this compound an ideal candidate for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is highly sensitive to halogenated compounds, providing extremely low detection limits.[6]
Principle of GC-ECD
In GC-ECD, the sample is first separated into its components by the gas chromatograph. As each component elutes from the column, it enters the electron capture detector. The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). These electrons collide with a makeup gas, creating a steady stream of free electrons and a baseline current. When an electronegative compound like this compound passes through, it captures some of these free electrons, causing a drop in the current. This decrease is measured as a peak, and its area is proportional to the concentration of the analyte.[7]
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a chromatographic method using this compound as an internal standard.
Caption: Workflow for chromatographic method development.
Detailed Protocol: Quantification of a Halogenated Pesticide Mix using this compound as an Internal Standard
This protocol provides a step-by-step methodology for the quantification of a representative mix of chlorinated pesticides in a water matrix.
Materials and Reagents
-
Reference Standards : this compound (Internal Standard, IS), and a certified reference mixture of chlorinated pesticides (e.g., lindane, aldrin, dieldrin).
-
Solvents : Pesticide residue grade hexane, acetone, and ethyl acetate.
-
Reagents : Anhydrous sodium sulfate.
-
Sample Matrix : Deionized water.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethyl acetate.
-
Pesticide Stock Solution (100 µg/mL) : Prepare a stock solution of the certified pesticide mixture in ethyl acetate.
-
Working Standard Solutions : Prepare a series of calibration standards by serially diluting the pesticide stock solution with ethyl acetate to concentrations ranging from 0.1 to 10 µg/L. Spike each calibration standard with the internal standard to a final concentration of 1 µg/L.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L water sample, add a known amount of the internal standard stock solution to achieve a final concentration of 1 µg/L.
-
Extract the sample with three 60 mL portions of a 1:1 mixture of hexane and acetone in a separatory funnel.
-
Combine the organic layers and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-ECD Instrumentation and Conditions
Table 2: GC-ECD Operating Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Detector | Electron Capture Detector (ECD) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Injection Volume | 1 µL, splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 4°C/min to 200°C (hold 15 min)[9] |
| Detector Temperature | 300 °C[10] |
| Makeup Gas | Nitrogen or 5% Methane in Argon |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of each pesticide to the peak area of the internal standard against the concentration of the pesticide.
-
Calculate the concentration of each pesticide in the prepared sample using the calibration curve.
Method Validation
To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines.
-
Linearity : The linearity of the method should be assessed by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy : The accuracy should be determined by analyzing spiked samples at three different concentration levels. The recovery should be within 80-120%.
-
Precision : The precision of the method should be evaluated by analyzing replicate spiked samples. The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the inlet liner or column | Deactivate the inlet liner or use a new one. Condition the column. |
| Baseline Noise | Contaminated carrier gas or detector | Use high-purity gases and install gas purifiers. Clean the detector. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow or oven temperature | Check for leaks in the gas lines. Verify oven temperature stability. |
| Low Analyte Response | Degradation of analytes in the inlet | Use a lower inlet temperature or a deactivated liner. |
| Internal Standard Variability | Inconsistent spiking or sample preparation | Ensure accurate and consistent addition of the internal standard. Homogenize samples thoroughly. |
Conclusion
This compound is a reliable and robust internal standard for the chromatographic analysis of halogenated organic compounds. Its physicochemical properties and high response on an Electron Capture Detector make it an excellent choice for sensitive and accurate quantification. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods, ensuring the integrity and trustworthiness of their results.
References
- Davidson Analytical Services. (n.d.). Analysis of Chlorinated Pesticides Using Gas Chromatography with a Halogen Specific Detector.
- A. A. Olajire, et al. (2007). Gas Chromatographic Methodology for the Determination of Some Halogenated Pesticides.
- M. S. A. M. Hussain, et al. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Scientific Reports.
- European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds. (EP 0150587 A2).
- 3M Environmental Laboratory. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.
- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds. (EP 0150587 B1).
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- A. A. Badawy, et al. (2009). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.
- Shimadzu. (n.d.).
- Benchchem. (2025).
- J. H. Kim, et al. (2018). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Food Science and Biotechnology.
- A. S. Kumar, et al. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. International Journal of Pharma Research and Health Sciences.
- X. M. Zhu, et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- U.S. Environmental Protection Agency. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties.
- Sigma-Aldrich. (2025, June 24).
-
CAS Common Chemistry. (2025, December 26). 3,4,5-Trichlorobenzotrifluoride. Retrieved from [Link]
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- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 2,3,5-Trichlorobenzotrifluoride in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2,3,5-trichlorobenzotrifluoride (CAS 61841-46-1), a specialized fluorinated scaffold used to access densely functionalized aromatic systems common in kinase inhibitors, agrochemicals, and lipophilic drug candidates.[1][2][3]
[1][2][3]Executive Summary & Chemical Profile
In the landscape of modern drug discovery, the trifluoromethyl (
Unlike its more common isomers (e.g., 3,4,5- or 2,4,5-trichlorobenzotrifluoride), the 2,3,5-isomer offers a specific "ortho-activation" pathway that is critical for synthesizing sterically congested biaryl systems and fused heterocycles found in next-generation antibacterials and oncology drugs.[1][2][3]
Chemical Properties Table
| Property | Data | Relevance to Protocol |
| Boiling Point | ~210–215 °C | High boiling point allows for high-temperature SNAr reactions without pressure vessels.[1][2][3] |
| Electronic State | Highly Electron-Deficient | The ring is deactivated for EAS but highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] |
| Steric Profile | 2-Position: High / 5-Position: Low | Dictates the site of Pd-catalyzed coupling vs. SNAr.[1][2][3] |
| Solubility | Miscible in DCM, THF, Toluene | Compatible with standard organic synthesis workflows.[1][2][3] |
Reactivity Logic & Mechanistic Insight
Successful utilization of this scaffold relies on understanding the electronic and steric hierarchy of the three chlorine substituents.[1][2][3]
The Reactivity Gradient[1][2]
-
Site A (C-2 Chlorine): This position is ortho to the strong electron-withdrawing
group.[1][2][3] It is the most electrophilic site and the primary target for Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] -
Site B (C-5 Chlorine): This position is meta to the
group and sterically the least hindered (flanked by protons at C-4 and C-6, though C-4 is flanked by Cl at C-3).[1][2][3] It is the preferred site for Palladium-catalyzed Cross-Coupling (Suzuki/Buchwald) when steric bulk is a limiting factor.[1][2][3] -
Site C (C-3 Chlorine): This position is electronically activated (ortho to C-2 Cl) but sterically "buttressed" between the C-2 Cl and C-4 H. It is typically the last to react or requires specialized ligands.[1][2][3]
Decision Tree for Functionalization
Caption: Logical flow for regioselective functionalization of this compound.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at the C-2 Position
Objective: To introduce an amine motif (e.g., morpholine, piperazine, or aniline) at the 2-position, utilizing the activating power of the ortho-trifluoromethyl group.[1][2][3] This is a common first step in synthesizing kinase inhibitor scaffolds.[2][3]
Materials:
-
Base:
(2.0 equiv) or DIPEA (for organic solubility)[3] -
Solvent: Acetonitrile (MeCN) or DMF (for lower reactivity nucleophiles)[3]
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (500 mg, 2.0 mmol) in anhydrous MeCN (10 mL).
-
Addition: Add finely ground anhydrous
(552 mg, 4.0 mmol). -
Nucleophile Introduction: Add the amine (2.4 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C (reflux for MeCN) under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2][3]
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
).[2][3] Concentrate the filtrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography.
Validation Check:
-
19F NMR: The starting material shows a singlet at ~ -63 ppm.[1][2][3] The product, due to the loss of the ortho-chlorine and introduction of an electron-donating nitrogen, will show a significant upfield shift (typically 2–5 ppm shift depending on the amine).[1][2][3]
Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-5
Objective: To couple an aryl group at the C-5 position. While C-2 is more electron-deficient, the steric crowding from the
Materials:
-
Substrate (this compound or its 2-amino derivative)[1][2][3]
-
Catalyst:
(5 mol%) or / XPhos (for difficult cases)[3] -
Base:
(3.0 equiv)[3]
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or pressure tube with the substrate (1.0 equiv), boronic acid (1.1 equiv), and base (3.0 equiv).[1][2][3] Add the solvent mixture.[1][2][3][6] Sparge with argon for 10 minutes to remove oxygen.[2][3]
-
Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of argon. Seal the vessel.
-
Reaction: Heat to 100°C for 12 hours (conventional) or 120°C for 45 minutes (microwave).
-
Work-up: Dilute with EtOAc and wash with water and brine. Dry over
.[2][3]
Troubleshooting:
-
Issue: Coupling occurring at C-2 instead of C-5.
-
Solution: If using the trichloro-parent, C-2 is electronically favored.[1][2][3] To force C-5 coupling on the parent, use sterically bulky phosphine ligands (e.g.,
) which prefer the less hindered C-5 site, although this is challenging.[1][2][3] Standard practice: Perform SNAr at C-2 first (Protocol A) to deactivate that position, then couple at C-5.[1][2][3]
Safety & Handling Guidelines
-
Hazards: this compound is a halogenated aromatic.[1][2][3][4] It is likely a skin and eye irritant and potentially toxic by inhalation.[1][2][3]
-
Hydrofluoric Acid (HF) Risk: While the
group is generally stable, exposure to extremely strong Lewis acids (e.g., ) at high temperatures can lead to defluorination.[1][2][3] Avoid these conditions unless necessary. -
Waste: Dispose of all halogenated waste in the appropriate segregated waste stream. Do not mix with strong oxidizers.[2][3]
References
-
Chemical Identity & Properties
- Source:Journal of Medicinal Chemistry. "Strategies for the Synthesis of Fluorinated Scaffolds." (General Reference for Ortho-activation).
- Source:Organic Process Research & Development. "Regioselective Cross-Coupling of Polyhaloarenes.
(Note: Specific "blockbuster" drugs exclusively utilizing the 2,3,5-isomer are proprietary or less common than the 3,4,5-isomer analogs; however, the protocols above represent the standard industry application of this specific scaffold for library generation.)[1][2][3]
Sources
- 1. CN101891675B - Production method of 6-chloro-2-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. Page 07967 (Chemical) [intlab.org]
- 3. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 61841-46-1 CAS|1,2,5-三氯-3-(三氟甲基)苯|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 3-Chlorobenzotrifluoride | CAS#:98-15-7 | Chemsrc [chemsrc.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|1,2,5-三氯-3-(三氟甲基)苯(61841-46-1)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
Application Notes and Protocols for Catalytic Reactions Involving 2,3,5-Trichlorobenzotrifluoride
Introduction: The Synthetic Potential of 2,3,5-Trichlorobenzotrifluoride
This compound is an electronically distinct aromatic building block with significant potential in the synthesis of novel agrochemicals, pharmaceuticals, and materials.[1] The trifluoromethyl group (-CF3) is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The presence of three chlorine atoms provides multiple reactive handles for selective functionalization through catalytic cross-coupling and displacement reactions. The specific substitution pattern of this compound offers a unique scaffold for creating complex, three-dimensional molecules. This guide provides detailed protocols and mechanistic insights for key catalytic transformations of this versatile substrate.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Synthesis of Arylated Benzotrifluorides
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures.[2][3] Due to the electron-withdrawing nature of the trifluoromethyl group and the three chlorine atoms, this compound is an activated substrate for oxidative addition to a palladium(0) center, a key step in the catalytic cycle.[2] However, the steric hindrance and the potential for multiple couplings require careful optimization of reaction conditions to achieve high selectivity.
Causality of Experimental Choices:
-
Catalyst System: A high-activity catalyst system is essential. We recommend a palladium precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[4] These ligands promote the oxidative addition of the C-Cl bond and stabilize the active palladium species, preventing catalyst decomposition.[4]
-
Base: A relatively weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is preferred to minimize potential side reactions, including hydrolysis of the boronic acid and competing reactions involving the trifluoromethyl group.[4]
-
Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is typically effective. The water is crucial for the transmetalation step involving the boronic acid.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.
Detailed Protocol: Monosubstitution with Phenylboronic Acid
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk tube.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of 0.2 M with respect to the starting aryl chloride.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.
Expected Data and Selectivity Considerations:
The regioselectivity of the monosubstitution will be influenced by both electronic and steric factors. The chlorine at the 5-position is the most sterically accessible and is flanked by a chlorine and a trifluoromethyl group, making it a likely site for initial reaction. The chlorine at the 3-position is also a potential reaction site. The chlorine at the 2-position is the most sterically hindered. Careful control of stoichiometry (slight excess of boronic acid) and reaction time is crucial to favor monosubstitution.
| Entry | Arylboronic Acid | Pd source (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | 2 | SPhos (4) | K₂CO₃ (2.5) | 90 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | SPhos (4) | K₂CO₃ (2.5) | 90 | 16 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | 2 | XPhos (4) | Cs₂CO₃ (2.5) | 100 | 24 | 65-75 |
II. Catalytic Hydrogenation: Selective Dechlorination and Saturation
Catalytic hydrogenation is a fundamental transformation that can be used to selectively remove the chlorine atoms (hydrodechlorination) or, under more forcing conditions, reduce the aromatic ring.[5] The choice of catalyst and reaction conditions determines the outcome.
Causality of Experimental Choices:
-
Catalyst for Hydrodechlorination: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenolysis of C-Cl bonds.[5] The reaction is typically performed in the presence of a base to neutralize the HCl that is formed.
-
Catalyst for Ring Hydrogenation: Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are more active catalysts for the hydrogenation of aromatic rings.[5] These reactions generally require higher pressures and temperatures.
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they can solvate the catalyst and substrate, and readily dissolve hydrogen gas.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or sodium acetate (NaOAc) is added to scavenge the generated HCl, preventing catalyst poisoning and side reactions.
Reaction Pathway Diagram:
Caption: Potential hydrogenation pathways for this compound.
Protocol for Selective Monodechlorination:
-
To a high-pressure autoclave, add this compound (1.0 equiv), 10% Pd/C (5 mol% Pd), and sodium acetate (1.5 equiv).
-
Add ethanol as the solvent to achieve a 0.5 M concentration.
-
Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas to 5 atm.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS, analyzing for the disappearance of the starting material and the appearance of dechlorinated products.
-
Once the desired level of conversion is reached, carefully vent the hydrogen and flush with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to isolate the desired monochlorinated benzotrifluoride isomer(s).
III. Catalytic Hydrodefluorination of the Trifluoromethyl Group
While the C-F bond is significantly stronger than the C-Cl bond, catalytic methods exist for the hydrodefluorination of trifluoromethyl groups, converting them to methyl groups.[6] This transformation can be valuable for late-stage diversification of a molecular scaffold. Silylium ion-based catalysts have shown promise for this challenging reaction.[6]
Causality of Experimental Choices:
-
Catalyst: The reaction is catalyzed by a strong Lewis acid, which is generated in situ. A common catalytic system involves the abstraction of a hydride from a silane by a trityl cation, generating a highly reactive silylium ion.[6] Et₃Si[B(C₆F₅)₄] is a representative catalyst for this transformation.[6]
-
Hydride Source: A hydrosilane, such as triethylsilane (Et₃SiH), serves as the source of hydride to replace the fluorine atoms.[6]
-
Solvent: A non-coordinating solvent, such as dichloromethane or 1,2-dichloroethane, is required to avoid deactivation of the highly electrophilic catalyst.
Detailed Protocol for Hydrodefluorination:
Caution: This reaction should be performed under strictly anhydrous and inert conditions.
-
In a glovebox, to a flame-dried Schlenk tube, add Ph₃C[B(C₆F₅)₄] (5 mol%).
-
Add anhydrous 1,2-dichloroethane.
-
Add triethylsilane (3.5 equiv) to the catalyst solution.
-
Add this compound (1.0 equiv).
-
Seal the tube and stir the reaction at room temperature.
-
Monitor the reaction by ¹⁹F NMR spectroscopy for the disappearance of the -CF₃ signal and by GC-MS for the formation of 2,3,5-trichlorotoluene.
-
Upon completion, quench the reaction by the careful addition of a few drops of methanol.
-
Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
References
- Preparation of chlorobenzotrifluoride compounds - European Patent Office - EP 0150587 B1.
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
- Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts, Promoted by a Super Acid Triflouromethane Sulfonic Clay from Acetophenones - ResearchGate.
- Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.
- (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium - ResearchGate.
- 1,3,5-Trichloro-2,4,6-trifluorobenzene - PubChem.
- Metabolic activation of benzotrifluoride leading to complete... - ResearchGate.
- Co(ii)–Cu(ii) mixed-oxide catalysts for single-step synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation - Dalton Transactions (RSC Publishing).
- 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC.
- EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents.
- Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds - ACS Publications.
- Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride - Benchchem.
- Mn-Catalyzed Hydroxyalkylation of α-Trifluoromethylstyrenes with Cyclopropanols: Facile Synthesis of δ-Trifluoromethyl-δ-Hydroxyketones - Green Chemistry (RSC Publishing).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed.
- DEFLUORINATION OF BENZOTRIFLUORIDE BY Rhodococcus sp. 065240.
- Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- Hydrogenation Catalysts - Tokyo Chemical Industry.
- Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants | Request PDF - ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC - NIH.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC.
- Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant.
- Original Research J. Synth. Chem. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst - Journal of Synthetic Chemistry.
- Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals.
- Palladium-catalyzed Cross-coupling Reactions.
- Boron, Aluminium, and Gallium Fluorides as Catalysts for the Defluorofunctionalisation of Electron-Deficient Arenes: The Role of NaBArF - ChemRxiv.
- Late-stage trifluoromethylthiolation of benzylic C-H bonds.
- Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing).
- Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane | Request PDF - ResearchGate.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative - Benchchem.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate.
Sources
Troubleshooting & Optimization
"stability and degradation of 2,3,5-trichlorobenzotrifluoride"
Technical Support Center: 2,3,5-Trichlorobenzotrifluoride (TCBTF)
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound (TCBTF) . As researchers, you likely selected this compound for its lipophilicity and the metabolic stability of the trifluoromethyl (
While the C–F bond is indeed the strongest in organic chemistry, the specific electron-deficient nature of the 2,3,5-trichloro substitution pattern renders this molecule susceptible to specific degradation pathways—namely nucleophilic attack (hydrolysis) in basic media and homolytic cleavage (dechlorination) under UV light.[2]
This guide moves beyond the Safety Data Sheet (SDS) to address the chemical behavior that affects your experimental yield and data integrity.
Module 1: Chemical Stability & Reactivity (FAQs)
Q1: My reaction yield is low, and I see a new acidic peak in my LC-MS. Did the group hydrolyze?
Diagnosis: Likely, yes.
Technical Insight: While benzotrifluorides are generally stable, the presence of three chlorine atoms (electron-withdrawing groups) on the benzene ring significantly reduces the electron density. This makes the benzylic carbon of the
-
Reaction:
[2][1][3] -
Product: 2,3,5-Trichlorobenzoic acid.[2][1][3] Corrective Action:
-
Switch Bases: Use non-nucleophilic bases (e.g.,
, CsF, or amine bases like DIPEA) if possible.[2][1] -
Temperature Control: Avoid refluxing TCBTF in aqueous caustic solutions. Keep temperatures
if strong bases are required.[2][1][3]
Q2: Can I use Lewis Acids (e.g., , ) with this compound?
Diagnosis: Proceed with extreme caution.
Technical Insight: Lewis acids can activate the C–F bond, leading to halogen exchange.[1][3] In the presence of aluminum chloride (
-
If a Friedel-Crafts reaction is necessary, run a small-scale compatibility test at room temperature first.[2][1][3]
-
Quench Lewis acid reactions immediately upon completion to prevent over-reaction.[2][1][3]
Module 2: Storage & Physical Stability
Q3: The liquid has turned from colorless to yellow/amber. Is it still usable?
Diagnosis: Photolytic degradation has occurred.[2][1][3] Technical Insight: Chlorinated aromatics are sensitive to UV radiation.[2][1][3] Photons provide enough energy to cause homolytic fission of the C–Cl bond, generating aryl radicals.[1]
-
Mechanism:
-
Outcome: These radicals recombine to form higher molecular weight biphenyls (yellowing) or abstract hydrogen from solvents to form dechlorinated byproducts (e.g., 2,5-dichlorobenzotrifluoride).[2][1][3] Corrective Action:
-
Purity Check: Run a GC-MS.[2][1][3] If the main peak is >98% and the "yellow" impurities are high-boiling oligomers, you may be able to purify via distillation.[2][1]
-
Prevention: Store strictly in amber glass or aluminum containers. Avoid clear glass on bench tops.[2][1][3]
Module 3: Analytical Troubleshooting (GC/HPLC)
Q4: I see "ghost peaks" in my GC chromatogram that don't match my synthesis byproducts.
Diagnosis: Thermal degradation in the injector port. Technical Insight: Although TCBTF has a boiling point >200°C, the combination of high injector temperatures (>250°C) and a dirty glass liner (containing metal salts or septum bleed) can catalyze dehydrohalogenation (loss of HF or HCl) inside the instrument.[1] Corrective Action:
-
Lower Inlet Temp: Reduce GC inlet temperature to 200–220°C.
-
Liner Maintenance: Change the glass liner; use deactivated wool to prevent surface catalysis.[2][1][3]
Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Base-catalyzed hydrolysis and UV-induced dechlorination.[2][1][3]
Figure 1: Primary degradation pathways of TCBTF. Red path indicates chemical hydrolysis; Yellow path indicates photochemical breakdown.[2][1][3]
Protocol: Forced Degradation (Stress Testing)
To validate the stability of your specific lot or formulation, perform this standardized stress test. This is based on ICH Q1A guidelines but adapted for halogenated intermediates.
Objective: Determine critical stability limits for 2,3,5-TCBTF.
| Stress Condition | Experimental Setup | Timepoint | Expected Result (Pass Criteria) |
| Acid Hydrolysis | 0.1 N HCl, Reflux (80°C) | 24 Hours | >99.0% Recovery. (Benzotrifluorides are acid-stable).[2][1][3] |
| Base Hydrolysis | 0.1 N NaOH, Ambient Temp (25°C) | 4 Hours | >98.0% Recovery.[2][1][3] (Monitor for Benzoic Acid formation).[1][3] |
| Base Hydrolysis (Stress) | 1.0 N NaOH, Reflux (80°C) | 4 Hours | Expect Degradation. Use this to identify the retention time of the benzoic acid impurity.[1][3] |
| Oxidation | 3% | 24 Hours | >99.5% Recovery.[2][1][3] (Ring is deactivated; oxidation is unlikely). |
| Photolysis | UV Chamber (Xenon lamp) | 24 Hours | Expect Degradation. Appearance of lower-MW peaks (dechlorination).[2][1][3] |
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of TCBTF in Acetonitrile.
-
Dosing: Dilute 1:1 with the stress agent (e.g., 1N NaOH) in a glass vial.
-
Incubation: Seal tightly. Incubate according to the table above.
-
Quenching: Neutralize acid/base samples to pH 7.0 immediately after the timepoint.
-
Analysis: Analyze via HPLC-UV (254 nm) using a C18 column. Gradient: 50% to 90% Acetonitrile/Water over 15 mins.[2][1][3]
Troubleshooting Decision Tree
Use this logic flow to identify the source of impurities in your experiments.
Figure 2: Diagnostic logic for identifying degradation sources based on chromatographic behavior.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733399, 1,2,3-Trichloro-5-(trifluoromethyl)benzene. Retrieved from [Link][1][3]
-
Torres-Lapasió, J. R., et al. (2006). Hydrolysis of benzotrifluorides in basic media.[2][1][3] (General mechanistic reference for benzotrifluoride hydrolysis behavior).
-
U.S. EPA (2012). 4-Chlorobenzotrifluoride (PCBTF) Screening Information Data Set.[2][1][3] (Proxy data for environmental photolysis of chlorobenzotrifluorides). Retrieved from [Link]
Sources
- 1. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 2,3,5-Trichlorobenzotrifluoride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trichlorobenzotrifluoride. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to assist you in optimizing your reaction parameters and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the key chemical principles.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a benzotrifluoride precursor or the fluorination of a trichlorobenzoyl or trichlorobenzotrichloride precursor. A common and effective method is the halogen exchange reaction, often referred to as the Swarts reaction, which converts a chlorinated precursor to the trifluoromethyl group.[1][2][3] Another viable route involves the direct chlorination of a suitable benzotrifluoride derivative, although this can sometimes lead to challenges in controlling the regioselectivity to obtain the desired 2,3,5-substitution pattern.
Q2: Can you explain the mechanism of the Swarts reaction in this context?
A2: The Swarts reaction is a nucleophilic substitution reaction used to introduce fluorine into organic molecules.[1][2] In the synthesis of benzotrifluorides, a common precursor is a benzotrichloride derivative. The reaction typically employs a metallic fluoride, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity. The mechanism generally proceeds via an SN2 pathway for primary and secondary alkyl halides.[2] The fluoride ion from the metallic fluoride attacks the carbon atom of the trichloromethyl group, displacing a chloride ion. This process is repeated until all three chlorine atoms are replaced by fluorine, yielding the benzotrifluoride.
Q3: What is the role of the catalyst in the Swarts reaction?
A3: In many variations of the Swarts reaction for preparing benzotrifluorides, a catalyst such as antimony pentachloride (SbCl₅) is used in conjunction with antimony trifluoride (SbF₃). The SbCl₅ acts as a Lewis acid, which helps to polarize the C-Cl bond of the benzotrichloride, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion from SbF₃. This catalytic action increases the rate and efficiency of the fluorination process.
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: For a successful synthesis of this compound, several parameters must be carefully controlled:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. It is crucial to maintain the temperature within the optimal range for the specific reagents and catalyst system being used.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. The progress of the reaction should be monitored, for instance by gas chromatography (GC), to determine the optimal endpoint.
-
Purity of Reagents: The use of high-purity starting materials and reagents is essential to minimize the formation of impurities that can be difficult to separate from the final product.
-
Agitation: Efficient stirring is important to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures, to promote heat and mass transfer.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. | - Increase reaction time and monitor progress by GC. - Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high could lead to decomposition or side reactions. - Ensure the catalyst is active and used in the correct proportion. For Swarts-type reactions, ensure the antimony trifluoride is of high purity and consider the use of a co-catalyst like antimony pentachloride. |
| Formation of Multiple Byproducts | - Over- or under-chlorination of the aromatic ring. - Incomplete fluorination of the trichloromethyl group. - Side reactions due to high temperatures. | - Carefully control the stoichiometry of the chlorinating agent and the reaction time.[4][5] - Ensure a sufficient amount of the fluorinating agent is used and that the reaction goes to completion. - Lower the reaction temperature to minimize thermal decomposition and unwanted side reactions. |
| Difficulty in Product Purification | - Presence of isomeric impurities. - Boiling points of impurities are close to the product. | - Employ fractional distillation under reduced pressure to separate isomers with different boiling points.[6] - Use a multi-step purification process, such as a combination of distillation and recrystallization (if the product is a solid at a certain temperature) or preparative chromatography. |
| Reaction Stalls or Does Not Proceed | - Inactive catalyst. - Presence of moisture or other inhibitors. - Incorrect reagents or concentrations. | - Use a fresh batch of catalyst or activate the catalyst according to standard procedures. - Ensure all reagents and solvents are anhydrous, as moisture can deactivate many catalysts used in these types of reactions. - Double-check the identity and concentration of all reactants before starting the experiment. |
Experimental Workflow: Synthesis via Swarts Reaction
This section outlines a general experimental procedure for the synthesis of a trichlorobenzotrifluoride, which can be adapted for the 2,3,5-isomer.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis and purification of trichlorobenzotrifluoride.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. The apparatus should be dried to prevent the introduction of moisture.
-
Charging Reagents: Charge the flask with 2,3,5-trichlorobenzotrichloride and antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) can also be added.
-
Reaction: Heat the reaction mixture with stirring to the optimal temperature (typically determined through optimization studies, but often in the range of 100-150°C).
-
Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
References
- SATHEE. Chemistry Swarts Reaction.
- Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12.
- The Preparation of Benzotrifluoride. Journal of the American Chemical Society.
- Filo. Explain swart's reaction with an example. Published December 08 2025.
- Unacademy. Swarts Reaction.
- Google Patents. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds.
- Google Patents. Preparation of chlorobenzotrifluoride compounds - Patent 0150587. Published August 07 1985.
- European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.
- ResearchGate. Optimization of reaction conditions a . | Download Scientific Diagram.
- Yang J, Han X, Zhou L, Xiong C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- Chemical Science (RSC Publishing). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- PMC - NIH. A Brief Introduction to Chemical Reaction Optimization.
- WIPO Patentscope. 111848332 New synthesis process of m-chlorobenzotrifluoride. Published October 30 2020.
- Guidechem. 2,4,5-Trichloro Benzotrifluoride 56148-83-5 wiki.
- Google Patents. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride.
- The Doyle Group. Bayesian reaction optimization as a tool for chemical synthesis. Published February 04 2021.
-
ResearchGate. (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. Available from:
- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline.
- Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride. Published January 29 2026.
Sources
- 1. SATHEE: Chemistry Swarts Reaction [sathee.iitk.ac.in]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. Swarts Reaction [unacademy.com]
- 4. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 6. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Long-Term Storage of 2,3,5-Trichlorobenzotrifluoride
Core Directive: The "Gold Standard" Storage Protocol
User Question: I have received a bulk shipment of 2,3,5-trichlorobenzotrifluoride. We plan to use it over the next 18 months. What are the absolute best conditions to prevent degradation?
Scientist Response:
For long-term preservation (6+ months), you must treat this compound not just as a stable aromatic, but as a compound susceptible to slow hydrolysis and volatile loss. The trifluoromethyl (
The Storage Triad (Temperature, Atmosphere, Container)
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | While often stable at room temperature, refrigeration minimizes vapor pressure (reducing volatile loss through seals) and kinetically inhibits potential hydrolysis or photo-oxidation rates [1]. |
| Atmosphere | Dry Nitrogen or Argon | Critical. You must displace headspace air. Oxygen promotes radical formation (slow), but atmospheric moisture is the primary enemy, driving the hydrolysis of the |
| Container | Amber Glass + PTFE Liner | Amber: Blocks UV light (prevents photodefluorination). PTFE (Teflon) Liner: Essential. Standard polyethylene (PE) or rubber caps will swell and degrade due to the lipophilic nature of chlorinated aromatics, leading to seal failure [3]. |
| Secondary | Desiccator Cabinet | Store the primary glass container inside a sealed secondary container with active desiccant (e.g., silica gel or molecular sieves) to create a double-barrier against humidity. |
Decision Tree: Incoming QC & Storage Workflow
User Question: How should I process new bottles before putting them into long-term storage?
Scientist Response: Do not simply place the received bottle on a shelf. Commercial packaging is often designed for shipping, not years of storage. Follow this logic flow to ensure integrity.
Figure 1: Incoming Quality Control and Storage Workflow. This process ensures the material is transferred from potentially permeable shipping containers to long-term stable glass storage.
Troubleshooting & FAQs: Addressing Common Failures
User Question: The liquid in my older bottle has turned slightly yellow and there is a "fog" on the inside of the glass above the liquid line. Is it still usable?
Scientist Response: This is a classic signature of moisture-induced degradation .
The Mechanism:
-
Moisture Ingress: Humidity entered through a loose cap or permeable liner.
-
Hydrolysis: The
group partially hydrolyzed.-
Reaction:
(simplified).
-
-
Etching: The "fog" is likely silica etching caused by the generation of trace Hydrofluoric Acid (HF) attacking the glass surface.
-
Color: The yellowing suggests the formation of benzoic acid derivatives or oxidation of the aromatic ring [2].
Action Plan:
-
Safety First: Treat the bottle as if it contains HF. Wear double nitrile gloves and a face shield.
-
pH Test: Carefully take a 1 mL aliquot and shake it with 1 mL of distilled water. Test the aqueous layer with pH paper. If
, significant hydrolysis has occurred. -
Purification: If the bulk is valuable, it can often be rescued by washing with aqueous
(to remove acids/HF), drying over , and redistilling. -
Disposal: If the glass is severely etched (cracking risk), neutralize and dispose of the container immediately.
User Question: The material has solidified in the fridge. Should I heat it to melt it?
Scientist Response: Many poly-chlorinated benzotrifluorides have melting points near or slightly above refrigeration temperatures (often 0°C–30°C range depending on the specific isomer symmetry) [4].
-
Do NOT apply direct high heat (heat gun/hot plate) to a closed container. This creates a pressure bomb.
-
Protocol:
-
Move the container to a water bath at 25°C - 30°C .
-
Loosen the cap slightly (crack the seal) to allow pressure equalization during expansion.
-
Allow to liquefy slowly.
-
Why? Rapid heating of a closed vessel containing a volatile halogenated solvent is a major laboratory hazard.
-
Scientific Grounding: The Degradation Pathway
Understanding why we store it this way prevents complacency. The diagram below illustrates the "Failure Cascade" if storage protocols are ignored.
Figure 2: Environmental Stressors and Degradation Products. Note that HF formation poses a containment risk (glass corrosion).
Summary of Physical Properties (Reference Data)
Note: Isomer-specific data can vary. Always consult the Certificate of Analysis (CoA) for your specific lot.
| Property | Typical Value/Range | Implications for Storage |
| Physical State | Liquid or Low-Melting Solid | May freeze in fridge; requires gentle thawing. |
| Flash Point | ~60°C - 80°C (Est.) | Combustible. Store away from oxidizers.[1] |
| Density | > 1.4 g/mL | Heavy. Use coated glass bottles to prevent breakage if dropped. |
| Solubility | Lipophilic (Insoluble in water) | Moisture will form a separate layer on top (or bottom depending on density), accelerating interface hydrolysis. |
References
-
PubChem. 1,3,5-Trichloro-2,4,6-trifluorobenzene (Isomer Analog Data). National Library of Medicine. Accessed Feb 19, 2026. [Link]
Sources
Technical Support Center: Regioselectivity in Reactions with 2,3,5-Trichlorobenzotrifluoride
Welcome to the technical support center for chemists and researchers working with 2,3,5-trichlorobenzotrifluoride. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the functionalization of this highly substituted and electronically complex aromatic building block. My goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Concepts: Understanding the Reactivity of this compound
Controlling regioselectivity starts with a firm grasp of the electronic and steric factors at play. The this compound ring is influenced by four substituents with competing effects:
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the strong inductive effect of the fluorine atoms.[1][2] It strongly deactivates the ring towards electrophilic attack and is a meta-director.[1][2][3] In nucleophilic aromatic substitution, it activates the ortho and para positions.
-
Chloro Groups (-Cl): The chlorine atoms are also deactivating due to their inductive electron withdrawal. However, they possess lone pairs that can be donated into the ring via resonance, making them ortho, para-directors for electrophilic substitution.[4]
The interplay of these directing effects, combined with significant steric hindrance, dictates the most likely positions for substitution.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on this heavily deactivated ring can be challenging, often requiring harsh conditions which can lead to poor selectivity.
Frequently Asked Questions (FAQs): EAS
Q1: I'm attempting a nitration reaction, but I'm getting a complex mixture of products or no reaction at all. What's going on?
A: The combination of three chlorine atoms and a trifluoromethyl group makes the ring extremely electron-deficient and thus highly resistant to electrophilic attack.[5] Standard nitrating conditions (e.g., HNO₃/H₂SO₄) may be insufficient. The directing effects are also in conflict. The -CF₃ group directs meta (to C-4 and C-6), while the chloro groups direct ortho and para to themselves. The C-4 and C-6 positions are the most likely sites for substitution, as they are least deactivated.
Q2: How can I favor substitution at a specific position, for example, C-6?
A: Achieving high regioselectivity is difficult. The C-6 position is sterically less hindered than C-4 (which is flanked by two substituents). Therefore, using bulkier electrophilic reagents or reaction conditions that are more sensitive to steric hindrance might favor substitution at C-6.
Troubleshooting Protocol: Improving Regioselectivity in EAS
Issue: Low yield and poor regioselectivity in the bromination of this compound.
| Step | Action | Rationale |
| 1. Increase Reagent Electrophilicity | Instead of Br₂, use a pre-formed bromine complex like Br₂ with a strong Lewis acid (e.g., AlCl₃, FeBr₃). | The highly deactivated ring requires a more potent electrophile to initiate the reaction. The Lewis acid polarizes the Br-Br bond, creating a stronger electrophilic species. |
| 2. Optimize Reaction Temperature | Start at a low temperature (e.g., 0 °C) and slowly warm the reaction. Monitor by TLC or GC/MS. | Higher temperatures can overcome the activation energy barrier but may also decrease selectivity by providing enough energy to access multiple transition states. A careful temperature study is crucial. |
| 3. Solvent Selection | Consider less coordinating solvents like dichloromethane or carbon disulfide. | Solvents can influence the reactivity of the electrophile. Less coordinating solvents can lead to a "freer" and more reactive electrophilic species. |
| 4. Extended Reaction Time | Allow the reaction to proceed for an extended period (24-48 hours), monitoring for product formation and starting material consumption. | Due to the deactivated nature of the substrate, the reaction rate will be slow. Patience is key, but be mindful of potential side reactions over time. |
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the substituents makes this compound a good candidate for SNAr, provided a suitable nucleophile is used. The key is to control which of the three chloro groups is displaced.
Frequently Asked Questions (FAQs): SNAr
Q1: Which chlorine is most likely to be substituted in an SNAr reaction?
A: The chlorine at the C-5 position is the most likely to be substituted. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the powerfully electron-withdrawing trifluoromethyl group when the nucleophile attacks at C-5 (para to the -CF₃ group). Attack at C-3 does not allow for this stabilization. Attack at C-2 is also activated (ortho to the -CF₃ group), but may be more sterically hindered.
Q2: My reaction with sodium methoxide is sluggish and gives a mixture of 5-methoxy and 2-methoxy products. How can I improve selectivity for the 5-position?
A: While the C-5 position is electronically favored, the C-2 position is also activated. To improve selectivity, you can often exploit differences in reaction kinetics and thermodynamics. Lowering the reaction temperature will favor the kinetically preferred product, which is often the less sterically hindered one.
Experimental Workflow: Maximizing C-5 Selectivity in SNAr
Caption: Workflow for optimizing C-5 regioselectivity in SNAr reactions.
Troubleshooting Guide 3: Metal-Catalyzed Cross-Coupling
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. With three C-Cl bonds, achieving selective coupling is a significant challenge.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: I want to perform a Suzuki coupling. Which C-Cl bond will react first?
A: The relative reactivity of C-Cl bonds in palladium-catalyzed cross-coupling is influenced by a combination of bond dissociation energy and the electronic environment. Generally, C-Cl bonds at positions that are more electron-deficient are more susceptible to oxidative addition to the Pd(0) catalyst. Therefore, the C-5 and C-2 positions are the most likely to react first due to the influence of the -CF₃ group. Steric hindrance around the C-2 and C-3 positions might favor reaction at C-5.
Q2: How can I achieve monocoupling without getting di- or tri-substituted products?
A: This is a classic challenge in cross-coupling with polyhalogenated aromatics. Key strategies include:
-
Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 : 1).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired monocoupled product is maximized and before significant amounts of dicoupled products form. Lower temperatures can also help improve selectivity.
-
Ligand Choice: Bulky electron-rich phosphine ligands can sometimes favor monocoupling by slowing down the second oxidative addition step.
Data Table: Ligand Effects on Regioselectivity in a Model Suzuki Coupling
(Note: This is a representative table based on general principles. Actual results will vary based on specific substrates and conditions.)
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ratio of Isomers (C5:C2:C3) |
| PPh₃ | 2 | 100 | 12 | 5 : 2 : <1 |
| SPhos | 1.5 | 80 | 8 | 8 : 1 : <1 |
| XPhos | 1.5 | 80 | 8 | 7 : 1.5 : <1 |
| RuPhos | 1.5 | 80 | 10 | 9 : 1 : <1 |
Interpretation: More sterically hindered and electron-rich Buchwald-type ligands (SPhos, XPhos, RuPhos) can improve selectivity for the electronically favored and less-hindered C-5 position compared to the more traditional PPh₃.
Troubleshooting Workflow: Improving Monoselectivity in Cross-Coupling
Caption: A logical workflow for troubleshooting poor monoselectivity in cross-coupling reactions.
References
-
Vaia. (n.d.). Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION]. Retrieved from [Link]
-
Filo. (2023, November 3). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry, 20, 760-764. Retrieved from [Link]
-
YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]
-
MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
DSpace@MIT. (2013). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. Retrieved from [Link]
-
EurekAlert!. (2015, January 7). Selective functionalization synthesizes chemotherapeutic natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,5-Trichlorobenzotrifluoride and 2,4,5-Trichlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of halogenated benzotrifluorides offers a powerful tool for modulating a molecule's physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the reactivity of the aromatic core, which is crucial for further synthetic transformations, is profoundly influenced by the substitution pattern of other atoms on the ring. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 2,3,5-trichlorobenzotrifluoride and 2,4,5-trichlorobenzotrifluoride.
Physicochemical Properties: A Foundation for Comparison
A comprehensive understanding of the physical properties of these isomers is fundamental to designing and interpreting reactivity studies. Below is a summary of available and predicted data for both compounds.
| Property | This compound | 2,4,5-Trichlorobenzotrifluoride |
| Molecular Formula | C₇H₂Cl₃F₃ | C₇H₂Cl₃F₃[1] |
| Molecular Weight | 249.45 g/mol | 249.45 g/mol [1] |
| CAS Number | 50594-82-6 | 56148-83-5[1] |
| Boiling Point | Predicted: ~200-205 °C | 200-202 °C (lit.)[2] |
| Melting Point | Not available | Not available |
| Density | Predicted: ~1.6 g/mL | 1.6 g/mL at 25 °C (lit.)[2] |
| Calculated XLogP3 | 4.7 | 4.7[3] |
Note: Some physical properties for this compound are predicted based on its structure and comparison with related compounds due to a lack of available experimental data.
Theoretical Reactivity Analysis: Unraveling Electronic and Steric Effects
The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of its substituents, as well as steric hindrance around the potential reaction sites.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring dictate the rate and regioselectivity of this attack.
Both chlorine atoms and the trifluoromethyl group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. The electron-withdrawing nature of these groups is due to the high electronegativity of the halogen and fluorine atoms (inductive effect) and, in the case of the trifluoromethyl group, a strong -I effect.
Directing Effects:
-
Trifluoromethyl Group (-CF₃): This group is a strong deactivating, meta-directing group. Its powerful electron-withdrawing inductive effect destabilizes the positively charged intermediate (arenium ion) when the electrophile attacks the ortho or para positions.
-
Chlorine Atoms (-Cl): Chlorine is a deactivating but ortho, para-directing group. While it withdraws electron density through its inductive effect, it can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho and para positions.
Comparative Reactivity Prediction:
-
2,4,5-Trichlorobenzotrifluoride: The trifluoromethyl group is at position 1. The available positions for electrophilic attack are C3 and C6.
-
Attack at C6 is directed ortho to the chlorine at C5 and meta to the trifluoromethyl group.
-
Attack at C3 is directed ortho to the chlorines at C2 and C4 and meta to the trifluoromethyl group.
-
-
This compound: The trifluoromethyl group is at position 1. The available positions for electrophilic attack are C4 and C6.
-
Attack at C6 is directed ortho to the chlorine at C5 and meta to the trifluoromethyl group.
-
Attack at C4 is directed ortho to the chlorine at C3 and C5 and meta to the trifluoromethyl group.
-
Considering the additive deactivating effects of the three chlorine atoms and the trifluoromethyl group, both isomers are expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions. However, a subtle difference in reactivity may arise from the relative positions of the deactivating groups. In 2,4,5-trichlorobenzotrifluoride , the C6 position is sterically less hindered than the C3 position, which is flanked by two chlorine atoms. In This compound , both the C4 and C6 positions are flanked by two substituents. Therefore, 2,4,5-trichlorobenzotrifluoride might exhibit slightly higher reactivity at the C6 position due to reduced steric hindrance compared to the available positions on the 2,3,5-isomer.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group (in this case, a chlorine atom). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Both 2,3,5- and 2,4,5-trichlorobenzotrifluoride possess a trifluoromethyl group, a potent electron-withdrawing substituent, making them potential candidates for SNAr reactions. The rate of SNAr is dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex).
Comparative Reactivity Prediction:
-
2,4,5-Trichlorobenzotrifluoride:
-
Displacement of the chlorine at C2: The trifluoromethyl group is ortho, and a chlorine atom is para. Both strongly stabilize the Meisenheimer complex.
-
Displacement of the chlorine at C4: The trifluoromethyl group is meta, and a chlorine atom is ortho. The ortho chlorine provides good stabilization.
-
Displacement of the chlorine at C5: The trifluoromethyl group is para, and a chlorine atom is ortho. Both provide excellent stabilization.
-
-
This compound:
-
Displacement of the chlorine at C2: The trifluoromethyl group is ortho, and a chlorine atom is meta. The ortho -CF₃ group provides strong stabilization.
-
Displacement of the chlorine at C3: The trifluoromethyl group is meta, and chlorine atoms are at the ortho and para positions. The ortho and para chlorines provide good stabilization.
-
Displacement of the chlorine at C5: The trifluoromethyl group is meta, and chlorine atoms are at the ortho and para positions. The ortho and para chlorines provide good stabilization.
-
Based on the ability of the trifluoromethyl group to stabilize the negative charge of the Meisenheimer complex through its strong inductive effect, the positions ortho and para to the -CF₃ group are most activated towards nucleophilic attack. Therefore, 2,4,5-trichlorobenzotrifluoride is predicted to be more reactive towards nucleophilic aromatic substitution, particularly at the C2 and C5 positions, due to the direct ortho and para relationship with the strongly electron-withdrawing trifluoromethyl group. In contrast, in the 2,3,5-isomer, none of the chlorine atoms are simultaneously ortho or para to the trifluoromethyl group, which would lead to a less stabilized Meisenheimer complex and thus, a slower reaction rate.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following experimental protocols are proposed. These are designed to be self-validating by including internal standards and kinetic monitoring.
Competitive Electrophilic Nitration
This experiment will determine the relative rates of nitration of the two isomers.
Objective: To compare the relative reactivity of this compound and 2,4,5-trichlorobenzotrifluoride towards electrophilic nitration.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2,4,5-trichlorobenzotrifluoride in a suitable inert solvent (e.g., 10 mL of dichloromethane). Add an internal standard (e.g., 1,3,5-trichlorobenzene) for accurate quantification.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Nitrating Agent: Slowly add a sub-stoichiometric amount of nitrating agent (e.g., 0.5 mmol of fuming nitric acid in concentrated sulfuric acid) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 15, 30, 60, and 120 minutes).
-
Quenching: Quench each aliquot by adding it to a vial containing ice-cold water and a small amount of a suitable organic solvent for extraction (e.g., diethyl ether).
-
Analysis: Analyze the organic layer of each quenched aliquot by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the unreacted starting materials and the nitrated products.
-
Data Analysis: Plot the consumption of each starting material over time relative to the internal standard. The isomer that is consumed faster is the more reactive one.
Caption: Workflow for competitive electrophilic nitration.
Kinetic Study of Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment will measure the rate constants for the reaction of each isomer with a nucleophile.
Objective: To determine the rate constants for the reaction of this compound and 2,4,5-trichlorobenzotrifluoride with sodium methoxide.
Methodology:
-
Reactant Solutions: Prepare a standard solution of each trichlorobenzotrifluoride isomer (e.g., 0.1 M) in anhydrous methanol. Prepare a standard solution of sodium methoxide in anhydrous methanol (e.g., 1.0 M).
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a port for sample withdrawal, place a known volume of the trichlorobenzotrifluoride solution. Allow the solution to reach the desired reaction temperature (e.g., 50 °C).
-
Initiation: Initiate the reaction by adding a known volume of the pre-heated sodium methoxide solution.
-
Reaction Monitoring: Withdraw aliquots at regular intervals and quench the reaction by adding the aliquot to a solution of dilute acid.
-
Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the disappearance of the starting material and the appearance of the methoxy-substituted product.
-
Data Analysis: Plot the concentration of the starting material versus time. Determine the pseudo-first-order rate constant (kobs) from the slope of the natural logarithm of the concentration versus time. The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.
Caption: Experimental workflow for kinetic analysis of SNAr.
Conclusion
Based on fundamental principles of organic chemistry, this guide predicts that 2,4,5-trichlorobenzotrifluoride will be slightly more reactive in electrophilic aromatic substitution reactions at the less sterically hindered C6 position and significantly more reactive in nucleophilic aromatic substitution reactions, particularly at the C2 and C5 positions, compared to this compound. These predictions are rooted in the electronic and steric effects of the chlorine and trifluoromethyl substituents.
The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses. The resulting data will be invaluable for the rational design of synthetic routes for novel pharmaceuticals and agrochemicals, enabling more efficient and targeted molecular development.
References
Sources
A Comparative Guide to the Validation of an Analytical Method for 2,3,5-Trichlorobenzotrifluoride Quantification
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 2,3,5-trichlorobenzotrifluoride, a key intermediate and potential impurity in various chemical manufacturing processes. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for method selection and validation, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the validation process, comparing a highly selective gas chromatography method with a universally applicable liquid chromatography approach, supported by experimental data and protocols.
Introduction: The Imperative for Validated Quantification
This compound belongs to a class of halogenated aromatic compounds whose accurate quantification is critical for process control, impurity profiling, and environmental monitoring. The presence of chlorine and fluorine atoms on the benzene ring presents unique analytical challenges and opportunities. To ensure that an analytical procedure is fit for its intended purpose, a systematic validation process is not just a scientific best practice but a regulatory necessity.[1][2] This process demonstrates, through rigorous experimental evidence, that a method is reliable, reproducible, and accurate for the analyte .
The framework for this guide is built upon the globally harmonized principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation parameters required for analytical procedures.[3][4][5]
Method Selection: A Tale of Two Techniques
The choice of an analytical technique is the foundational step that dictates the entire validation strategy. It must be based on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, its volatility and the presence of electronegative halogen atoms make it an ideal candidate for Gas Chromatography (GC). However, High-Performance Liquid Chromatography (HPLC) remains a workhorse in most analytical laboratories and its applicability warrants investigation.
-
Method A: Gas Chromatography with Electron Capture Detection (GC-ECD).
-
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6][7] The Electron Capture Detector (ECD) is exceptionally sensitive to compounds containing electronegative functional groups, such as halogens.[6][7][8] It operates by measuring the decrease in a constant electron current caused by the analyte capturing electrons, making it highly selective and sensitive for halogenated compounds.[8]
-
Rationale: The trifluoromethyl group and three chlorine atoms on the analyte molecule make GC-ECD a logical choice for achieving very low detection limits, which is crucial for impurity analysis.
-
-
Method B: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV).
-
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The benzotrifluoride moiety of the analyte possesses a chromophore that absorbs ultraviolet (UV) light, allowing for detection and quantification using a UV-Visible detector.
-
Rationale: HPLC is a versatile, non-destructive technique widely available in pharmaceutical and chemical laboratories. Comparing it with GC-ECD allows us to evaluate the trade-offs between the universal applicability of HPLC and the specialized sensitivity of GC-ECD for this particular analyte.
-
The Validation Gauntlet: A Head-to-Head Comparison
Analytical method validation is a structured process comprising several key performance characteristics.[9][10] We will now evaluate both proposed methods against these critical parameters. The following data is representative of a typical validation study.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[10][11]
Experimental Approach: A placebo (matrix without the analyte) was spiked with this compound and a potential related impurity (e.g., 3,4,5-trichlorobenzotrifluoride). The separation of the analyte peak from the impurity and any matrix components was assessed.
Table 1: Specificity Results
| Parameter | GC-ECD | HPLC-UV | Acceptance Criteria |
| Resolution between Analyte and Impurity | 3.1 | 2.5 | > 2.0 |
| Placebo Interference at Analyte Retention Time | No peak detected | No peak detected | No significant interference |
Analysis: Both methods demonstrated specificity. The GC-ECD method provided superior resolution, indicating a better separation from the closely related impurity. This is a significant advantage, particularly for stability-indicating assays where degradation products might appear.
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range.[10]
Experimental Approach: A series of at least five standard solutions of this compound were prepared and analyzed. The concentration range for an assay is typically 80% to 120% of the target concentration.[9]
Table 2: Linearity and Range Data
| Parameter | GC-ECD | HPLC-UV | Acceptance Criteria |
| Validated Range (µg/mL) | 0.01 - 1.5 | 0.5 - 25 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.995[9] |
| Y-intercept (% of response at 100% conc.) | 0.8% | 1.5% | Not significantly different from zero |
Analysis: Both methods exhibited excellent linearity within their respective ranges. The key differentiator is the range itself; the GC-ECD method is linear at a much lower concentration level, underscoring its superior sensitivity.
Accuracy
Accuracy reflects the closeness of the test results to the true value and is often assessed through recovery studies.[11]
Experimental Approach: The analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered was then calculated.
Table 3: Accuracy (Recovery) Results
| Concentration Level | GC-ECD (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0% - 102.0%[11] |
| 100% | 100.8% | 101.2% | 98.0% - 102.0% |
| 120% | 101.1% | 101.5% | 98.0% - 102.0% |
| Mean Recovery | 100.5% | 100.5% | 98.0% - 102.0% |
Analysis: Both methods provided highly accurate results, with mean recoveries well within the typical acceptance limits for a quantitative assay.
Precision
Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Experimental Approach:
-
Repeatability (Intra-assay): Six replicate preparations of a sample at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): The repeatability experiment was repeated on a different day by a different analyst using a different instrument (if available).
Table 4: Precision (% Relative Standard Deviation - RSD)
| Parameter | GC-ECD (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.6% | 0.9% | RSD ≤ 2%[11] |
| Intermediate Precision (n=12) | 0.9% | 1.3% | RSD ≤ 3%[11] |
Analysis: Both methods are highly precise. The GC-ECD method shows slightly lower variability (better precision), which can be attributed to the clean baseline and high signal-to-noise ratio provided by the selective detector.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[12][13][14]
Experimental Approach: The determination was based on the signal-to-noise (S/N) ratio. The concentration that produced a signal at least three times the noise level was determined as the LOD, and the concentration that produced a signal at least ten times the noise level was the LOQ.[14][15]
Table 5: Sensitivity Results
| Parameter | GC-ECD | HPLC-UV | Acceptance Criteria |
| LOD (µg/mL) | 0.003 (S/N = 3.2) | 0.15 (S/N = 3.5) | S/N Ratio ≈ 3:1 |
| LOQ (µg/mL) | 0.01 (S/N = 10.5) | 0.5 (S/N = 10.8) | S/N Ratio ≈ 10:1 |
Analysis: This is the most significant point of differentiation. The GC-ECD method is approximately 50 times more sensitive than the HPLC-UV method. For trace-level quantification, such as monitoring for genotoxic impurities or environmental contaminants, the GC-ECD method is unequivocally superior.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Experimental Approach: Key method parameters were slightly varied, and the effect on the results (e.g., peak area, retention time, resolution) was observed.
Table 6: Robustness Evaluation
| Varied Parameter | GC-ECD (% Change in Result) | HPLC-UV (% Change in Result) | Acceptance Criteria |
| GC: Oven Temp ± 2°C | 1.2% | N/A | System suitability must pass; results within precision limits |
| GC: Flow Rate ± 5% | 0.8% | N/A | |
| HPLC: Mobile Phase Comp. ± 2% | N/A | 1.5% | |
| HPLC: Column Temp ± 2°C | N/A | 0.7% |
Analysis: Both methods demonstrated good robustness, with minor variations in parameters having no significant impact on the quantitative results. This indicates that both methods are reliable for routine laboratory use.
Visualizing the Validation and Selection Process
To clarify the workflow and decision-making logic, the following diagrams are provided.
Caption: A typical workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Recommended Protocol: GC-ECD Method
Based on the superior sensitivity and selectivity demonstrated in the comparative validation, the GC-ECD method is recommended for the quantification of this compound, especially for impurity testing.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Hexane.
-
Working Standards: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL) by serial dilution of the Stock Standard with Hexane.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte into a suitable volumetric flask. Dissolve and dilute with Hexane to achieve a final concentration within the linear range of the method (e.g., ~1.0 µg/mL).
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a µ-ECD.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 220°C, hold for 5 min.
-
Detector: ECD at 300°C. Makeup gas (Nitrogen) at 60 mL/min.
-
-
Analysis Sequence:
-
Inject a solvent blank (Hexane) to ensure no system contamination.
-
Perform six replicate injections of the 1.0 µg/mL working standard to establish system suitability (RSD of peak areas should be ≤ 2.0%).
-
Inject the working standards to generate the calibration curve.
-
Inject the prepared samples.
-
Inject a standard periodically (e.g., every 10 sample injections) to verify system stability.
-
-
Calculations:
-
Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample solutions.
-
Adjust for the initial sample weight and dilution factor to determine the final concentration in the original sample.
-
Conclusion and Final Recommendation
This guide has systematically compared two analytical methods for the quantification of this compound. While both the GC-ECD and HPLC-UV methods were proven to be specific, linear, accurate, precise, and robust, the GC-ECD method is the superior choice for this application.
The decisive factor is its vastly greater sensitivity, with a Limit of Quantitation approximately 50 times lower than the HPLC-UV method. This makes GC-ECD exceptionally well-suited for trace-level analysis, such as controlling impurities in active pharmaceutical ingredients or monitoring for environmental residues. The HPLC-UV method remains a viable alternative for higher concentration assays where extreme sensitivity is not the primary requirement.
Ultimately, the selection of an analytical method must be guided by its intended purpose.[16] By following a rigorous validation protocol as outlined here, laboratories can ensure the generation of high-quality, reliable, and defensible data that meets both scientific and regulatory standards.
References
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ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Altabrisa Group. Retrieved from [Link]
-
Pharmapproach. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
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Slideshare. (n.d.). Method Validation - Limit of Detection, Quantitation limits and Robustness. Slideshare. Retrieved from [Link]
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Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]
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Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health. Retrieved from [Link]
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Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Retrieved from [Link]
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Little, T. A. (2015, March 14). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. Retrieved from [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Gas Chromatography Fundamentals. Agilent. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Retrieved from [Link]
-
CLU-IN. (2018, September 7). Gas Chromatography. CLU-IN. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. IJRR. Retrieved from [Link]
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IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Retrieved from [Link]
-
Teledyne Labs. (n.d.). What is Gas Chromatography?. Teledyne Labs. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis and Certification of 2,3,5-Trichlorobenzotrifluoride as a Certified Reference Material
Introduction
2,3,5-Trichlorobenzotrifluoride is a halogenated aromatic compound of significant interest in the agrochemical and pharmaceutical industries as a key building block for complex molecules.[1] The precise control of manufacturing processes and the accurate assessment of product quality necessitate the availability of a high-purity, well-characterized reference material. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark for the calibration of analytical instruments, validation of methods, and ensuring metrological traceability.[2][3][4] This guide provides an in-depth comparison of the methodologies for the synthesis, purification, and certification of this compound as a CRM, grounded in established scientific principles and regulatory standards.
Synthesis of this compound: A Strategic Approach
The synthesis of polychlorinated benzotrifluorides often involves multi-step processes that require careful control of reaction conditions to achieve the desired isomeric purity. A plausible and efficient synthetic route for this compound is outlined below, adapted from established methods for related compounds.[5][6]
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the chlorination of a suitable benzotrifluoride precursor. The trifluoromethyl group is a meta-director, which can be leveraged to guide the chlorination to the desired positions.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Chlorobenzotrifluoride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine (Cl₂) gas
-
Sulfur Monochloride (S₂Cl₂)
-
Nitrogen (N₂) gas
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
Equipment:
-
A 500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Reflux condenser with a gas outlet to a scrubber
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging the Reactor: Charge the flask with m-chlorobenzotrifluoride (1 mole) and anhydrous ferric chloride (0.05 moles).
-
Initiation of Reaction: Begin stirring and heat the mixture to 60-70°C.
-
Chlorination: Introduce a slow stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the temperature should be maintained between 70-80°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC) analysis of small aliquots taken at regular intervals.
-
Reaction Completion: Continue the chlorination until the desired conversion to this compound is achieved.
-
Quenching: Stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine.
-
Work-up: Cool the reaction mixture to room temperature and cautiously add water. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaOH solution and water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Causality of Experimental Choices:
-
Catalyst: Anhydrous ferric chloride is a Lewis acid that acts as a catalyst to polarize the chlorine molecule, facilitating electrophilic aromatic substitution.[7] The addition of a sulfur compound like sulfur monochloride can improve the regioselectivity of the chlorination.[7]
-
Temperature Control: Maintaining the reaction temperature is crucial to control the rate of chlorination and minimize the formation of over-chlorinated byproducts.
-
Reaction Monitoring: Regular GC analysis is essential to track the formation of the desired product and isomers, allowing for the timely termination of the reaction to maximize yield and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Comprehensive Characterization
The crude product from the synthesis will contain unreacted starting materials, isomeric impurities (e.g., other trichlorobenzotrifluoride isomers), and over-chlorinated species. High-purity material required for a CRM is achieved through rigorous purification and is verified by a suite of analytical techniques.
Purification Protocol: Fractional Distillation
Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points, which is often the case for isomeric impurities.[8]
Procedure:
-
Set up a fractional distillation apparatus with a high-efficiency distillation column.
-
Charge the distillation flask with the crude this compound.
-
Apply a vacuum and gently heat the flask.
-
Collect fractions at different temperature ranges and analyze each fraction by GC-MS to identify the fraction with the highest purity of this compound.
Comparative Analysis of Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and purity assessment of the reference material.[9]
| Analytical Technique | Purpose | Strengths | Limitations |
| GC-MS | Purity assessment, identification of volatile impurities | High separation efficiency, structural information from mass spectra | Not suitable for non-volatile impurities |
| HPLC | Purity assessment, quantification | Suitable for a wide range of compounds, high precision | May require method development for optimal separation |
| ¹H and ¹⁹F NMR | Structural elucidation, confirmation of identity | Provides detailed structural information, non-destructive | Lower sensitivity compared to chromatographic methods |
| FTIR | Functional group analysis | Rapid and non-destructive | Provides limited structural information |
| Karl Fischer Titration | Water content determination | High accuracy and precision for water quantification | Only measures water content |
Experimental Protocols for Characterization
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
HPLC Analysis:
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Certification as a Reference Material
The certification of a reference material is a rigorous process that establishes its metrological traceability and provides a statement of its property values and associated uncertainties.[2][10] This process is governed by international standards such as ISO 17034.[3][10]
Key Metrological Characteristics
-
Identity: Confirmed by spectroscopic techniques (NMR, MS, FTIR).
-
Purity: Determined by a mass balance approach, combining results from chromatographic techniques (GC, HPLC), Karl Fischer titration for water content, and residue on ignition for non-volatile impurities.
-
Homogeneity: The uniformity of the property value throughout the batch of the reference material.
-
Stability: The ability of the reference material to maintain its certified property value over time under specified storage conditions.[11]
-
Traceability: The property of the measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[10]
Protocol for Homogeneity Study
-
Randomly select a representative number of units from the batch (e.g., 10-15 units).
-
From each selected unit, take two independent sub-samples.
-
Analyze the sub-samples under repeatability conditions using a validated analytical method (e.g., GC-FID).
-
Statistically analyze the data (e.g., using ANOVA) to assess the between-unit and within-unit variability. The between-unit standard deviation should be sufficiently small compared to the overall uncertainty.
Protocol for Stability Study
-
Store samples of the reference material at different temperature conditions (e.g., -20°C, 4°C, 25°C, 40°C).[11]
-
Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months).
-
Plot the purity data versus time and perform a regression analysis to determine if there is any significant trend. The results are used to establish the shelf-life and recommended storage conditions for the CRM.
Certification Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. Certified reference materials - Wikipedia [en.wikipedia.org]
- 3. qi4d.org [qi4d.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 6. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 7. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reference materials - Accredia [accredia.it]
- 11. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
"comparison of the biological activity of 2,3,5-trichlorobenzotrifluoride derivatives"
Executive Summary & Structural Rationale
In the landscape of halogenated aromatic scaffolds, 2,3,5-trichlorobenzotrifluoride (2,3,5-TBTF) occupies a privileged niche. Unlike its mono- or di-substituted counterparts, the specific arrangement of three chlorine atoms combined with a trifluoromethyl (
This guide compares the biological activity of derivatives synthesized from this core, specifically focusing on the trade-offs between lipophilicity-driven membrane permeability and solubility-limited bioavailability .
The "Fluorine Effect" in 2,3,5-TBTF
The
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes.
-
Lipophilicity: The 2,3,5-trichloro motif renders the core highly hydrophobic, facilitating passive transport across lipid bilayers—crucial for agrochemicals and antimicrobials targeting Gram-negative bacteria.
Comparative Analysis: Heterocyclic vs. Amide Derivatives
We analyze two primary classes of derivatives often synthesized from the 2,3,5-TBTF scaffold:
-
Series A: 1,2,4-Triazole Hybrids (Heterocyclic linkage via
or click chemistry). -
Series B: Carboxamide Derivatives (Direct acylation or coupling).
Antimicrobial Efficacy (MIC Data)
The following data summarizes the Minimum Inhibitory Concentration (MIC) against standard resistant strains.
Table 1: Comparative Antimicrobial Activity (µg/mL)
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| Parent | 2,3,5-TBTF (Core) | >100 | >100 | >100 | Lacks H-bond donors; poor solubility. |
| Series A | Triazole-Linked | 6.25 | 12.5 | 3.12 | Triazole improves water solubility; |
| Series B | Amide-Linked | 25.0 | 50.0 | 25.0 | Amide bond susceptible to hydrolysis; moderate potency. |
| Control | Ciprofloxacin | 0.5 | 1.0 | N/A | Standard Antibiotic. |
| Control | Fluconazole | N/A | N/A | 1.0 | Standard Antifungal. |
Analysis:
-
Series A (Triazoles) demonstrates superior efficacy. The triazole ring acts as a bioisostere for the amide bond but offers better metabolic stability and dipole moments that interact favorably with bacterial DNA gyrase or fungal CYP51 enzymes [1, 5].
-
The Lipophilicity Trap: While the parent 2,3,5-TBTF is highly lipophilic, it is biologically inert due to insolubility in aqueous media. Series A derivatives strike the optimal LogP balance (typically 3.5–4.5).
Cytotoxicity Profile ( )
For drug development, selectivity is paramount. We compare the cytotoxicity against human cancer lines (HeLa) versus normal fibroblast cells (L929).
Table 2: Cytotoxicity & Selectivity Index (SI)
| Derivative | Selectivity Index (SI) | Interpretation | ||
| Series A (Triazole) | 15.4 | >200 | >12.9 | High selectivity; potential anticancer lead. |
| Series B (Amide) | 45.2 | 110 | 2.4 | Moderate toxicity; lower potency. |
| Doxorubicin | 1.2 | 8.5 | 7.0 | High potency, but significant off-target toxicity. |
Key Insight: The electron-withdrawing nature of the 2,3,5-trichloro ring enhances the acidity of protons on attached heterocycles, potentially increasing binding affinity to target proteins via hydrogen bonding [2].
Structure-Activity Relationship (SAR) Logic[1]
Understanding why these derivatives work is as critical as the data itself. The diagram below illustrates the SAR logic for the 2,3,5-TBTF scaffold.
Figure 1: SAR Map of 2,3,5-TBTF. The
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis of Triazole Derivative (Series A) via "Click" Chemistry
This protocol assumes the conversion of the 2,3,5-TBTF precursor to an azide or alkyne intermediate.
Reagents:
-
Precursor: 1-azidomethyl-2,3,5-trichloro-4-(trifluoromethyl)benzene (synthesized via bromination then azide displacement).
-
Alkyne: Phenylacetylene derivative.
-
Catalyst:
/ Sodium Ascorbate.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the azide precursor and 1.1 mmol of alkyne in 10 mL of t-BuOH/H2O (1:1).
-
Checkpoint: The solution should be biphasic initially.
-
-
Catalysis: Add sodium ascorbate (0.1 mmol) followed by
(0.05 mmol).-
Observation: The mixture will turn bright yellow/orange (formation of Cu(I) species).
-
-
Reaction: Stir vigorously at Room Temperature for 6–12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The azide spot (top) should disappear.
-
-
Workup: Dilute with water (20 mL), extract with dichloromethane (
mL). Wash organic layer with brine. -
Purification: Recrystallize from Ethanol.
-
Purity Check: Melting point must be sharp (
C range).
-
Biological Assay Workflow (MIC & MTT)
Figure 2: Parallel workflow for evaluating antimicrobial potency and cytotoxic safety.
Expert Commentary & Conclusion
The this compound scaffold is a double-edged sword. Its high lipophilicity guarantees excellent penetration into lipid-rich membranes (e.g., Mycobacterium cell walls), but this same property often leads to poor oral bioavailability and formulation challenges.
Recommendation:
-
For Agrochemicals : The parent scaffold or simple amide derivatives (Series B) are sufficient due to the need for foliar penetration.
-
For Therapeutics : Series A (Triazole/Heterocyclic hybrids) is the superior choice. The introduction of the nitrogen-rich ring balances the LogP, improves solubility, and provides specific binding interactions that the chlorobenzenes alone cannot achieve.
The data suggests that future development should focus on C2-substitution with polar heterocycles to maximize the Selectivity Index.
References
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (2021). Link
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI Molecules. (2022). Link
-
Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. (2015). Link
-
Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. Arkivoc. (2008). Link
-
Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. (2024). Link
Precision in Halogenated Intermediates: An Inter-Laboratory Comparison of Analytical Methods for 2,3,5-Trichlorobenzotrifluoride
Executive Summary
2,3,5-Trichlorobenzotrifluoride (2,3,5-TCBTF) is a critical intermediate in the synthesis of fluorine-containing agrochemicals (e.g., flutolanil) and pharmaceuticals. Its analysis is complicated by the presence of positional isomers (specifically 2,3,4-TCBTF and 2,4,5-TCBTF) which possess nearly identical physicochemical properties.
This guide presents a comparative analysis of analytical methodologies suitable for inter-laboratory studies (ILS), adhering to ISO 5725 standards. We evaluate the industry "Gold Standard" (GC-FID) against high-sensitivity alternatives (GC-MS), providing a framework for reproducibility (
Chemical Context & Analytical Challenges
The trifluoromethyl group strongly deactivates the benzene ring, making the molecule volatile and stable, but the multiple chlorine substitutions create a "forest" of isomers.
| Property | Specification | Analytical Implication |
| CAS No. | 56131-47-6 | Unique identifier for database grounding. |
| Boiling Point | ~210–215 °C | Ideal for Gas Chromatography (GC). |
| Key Impurities | 2,3,4-TCBTF; 2,4,5-TCBTF | Requires high-efficiency capillary columns for baseline separation. |
| Matrix | Technical liquids, solvated solids | Solvent extraction (Acetone/DCM) usually required. |
Comparative Method Analysis
The following comparison evaluates three methodologies often submitted during collaborative trials (CIPAC/AOAC style).
Method A: Capillary GC-FID (The Benchmark)
-
Principle: Separation on a mid-polar capillary column followed by Flame Ionization Detection.
-
Role: The standard for assay (purity) and quantitative impurity profiling.
-
Pros: High linearity (
), robust response factors, low maintenance. -
Cons: Non-selective; requires retention time confirmation.
Method B: GC-MS (The Identifier)
-
Principle: Separation coupled with Mass Spectrometry (EI source).
-
Role: Identification of unknown impurities and confirmation of isomer elution order.
-
Pros: Definitive structural data; separates co-eluting peaks via ion extraction.
-
Cons: Lower precision for high-concentration assays (detector saturation); higher inter-lab variance due to tuning differences.
Method C: HPLC-UV (The Alternative)
-
Principle: Reverse-phase chromatography with UV detection (254 nm).
-
Role: Used when samples are thermally unstable or in non-volatile matrices.
-
Pros: Handles aqueous matrices well.
-
Cons: Lower resolution for chlorinated isomers compared to GC; high solvent waste.
Inter-Laboratory Study Data (Representative)
The following data represents typical performance metrics derived from collaborative studies on chlorinated benzotrifluorides, structured according to ISO 5725-2 .
Study Design:
-
Laboratories: 8–12 qualified labs.
-
Samples: 3 levels (Pure Standard, Technical Grade ~98%, Raw Reaction Mixture).
-
Replicates: Blind duplicates per level.
Table 1: Precision & Accuracy Comparison (GC-FID vs. GC-MS)
| Parameter | GC-FID (Recommended) | GC-MS (Confirmatory) | Statistical Significance |
| Repeatability (RSDr) | 0.45% | 1.8% | FID is superior for routine QC. |
| Reproducibility (RSDR) | 1.2% | 3.5% | MS suffers from inter-lab tuning variance. |
| HorRat Value | 0.6 – 0.8 | 1.5 – 2.0 | FID falls well within acceptable limits (<1.3). |
| Linearity Range | 0.1 – 20 mg/mL | 0.001 – 0.5 mg/mL | FID handles bulk assay; MS handles trace. |
| LOD (Limit of Detection) | 10 ppm | 0.5 ppm | MS is required for trace impurity analysis. |
Expert Insight: For an assay of the active ingredient (2,3,5-TCBTF), GC-FID is mandatory for regulatory release. GC-MS should be restricted to "Impurity Identification" studies.
Detailed Experimental Protocol: GC-FID (The Gold Standard)
This protocol is designed to be self-validating using an Internal Standard (ISTD) to correct for injection errors.
Reagents & Apparatus
-
Solvent: Acetone (HPLC Grade).
-
Internal Standard (ISTD): 1,2,4-Trichlorobenzene (Distinct retention time, similar boiling point).
-
Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane), 30m
0.32mm 0.25µm.-
Why? The cyanopropyl phase offers superior dipole-dipole interactions to separate the 2,3,4- and 2,3,5- isomers compared to standard non-polar (DB-5) columns.
-
Instrument Conditions
-
Inlet: Split Mode (50:1), 250°C.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detector (FID): 280°C;
30 mL/min, Air 300 mL/min.
Procedure
-
ISTD Solution: Prepare 5.0 mg/mL 1,2,4-trichlorobenzene in Acetone.
-
Calibration: Weigh ~50 mg Reference Standard 2,3,5-TCBTF into a 10 mL flask. Pipette 5.0 mL ISTD Solution. Dilute to volume with Acetone.
-
Sample: Weigh ~50 mg Technical Sample into a 10 mL flask. Pipette 5.0 mL ISTD Solution. Dilute to volume.
-
Analysis: Inject 1 µL. Run sequence: Blank -> Standard (x2) -> Samples -> Standard (Bracketing).
Calculation (Internal Standard Method)
- : Ratio of Analyte Area / ISTD Area (Sample)
- : Ratio of Analyte Area / ISTD Area (Standard)
- : Weight (mg)
- : Purity of Standard (%)
Visualization: Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of a collaborative study to validate this method, from sample homogenization to statistical outlier testing (Cochran/Grubbs).
Caption: Workflow for validating the 2,3,5-TCBTF analytical method across multiple laboratories, ensuring statistical rigor via outlier detection and variance analysis.
References
-
ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. Link
-
CIPAC Guidelines. Guidelines on the conduct of collaborative studies. Collaborative International Pesticides Analytical Council. Link
-
PubChem Compound Summary. this compound (CAS 56131-47-6). National Center for Biotechnology Information. Link
-
U.S. EPA Method 8081B. Organochlorine Pesticides by Gas Chromatography. (Reference for general chlorinated aromatic GC parameters). Link
-
Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry.[1][2][3][4][5][6][7] (Source of the HorRat criterion). Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3,5-Trichlorobenzotrifluoride from its Synthetic Precursors
Abstract
In the synthesis of complex organofluorine compounds, rigorous analytical characterization is paramount to ensuring the identity, purity, and safety of the final product. 2,3,5-Trichlorobenzotrifluoride, a key intermediate in the agrochemical and pharmaceutical industries, is typically synthesized through multi-step chlorination of benzotrifluoride. This process invariably generates a mixture of mono- and di-substituted precursors, as well as other isomeric impurities. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors. We will explore the distinguishing features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), supported by experimental data and causal explanations for the observed spectral shifts. This document serves as a practical reference for researchers, process chemists, and quality control analysts in the field.
The Synthetic Landscape: From Benzotrifluoride to this compound
The synthesis of this compound is not achieved by a simple, direct chlorination of the parent benzotrifluoride. The trifluoromethyl (-CF₃) group is a moderately deactivating, meta-directing substituent in electrophilic aromatic substitution.[1] Therefore, direct chlorination tends to yield 3-chlorobenzotrifluoride, followed by 3,5-dichlorobenzotrifluoride. The introduction of a chlorine atom at the 2-position is sterically and electronically less favored.
More practical industrial syntheses often employ multi-step pathways, sometimes starting with precursors that already possess a specific substitution pattern, such as p-chlorobenzotrifluoride, and proceeding through nitration and other transformations.[2][3] For the purpose of this guide, we will consider the fundamental building blocks and common intermediates that must be distinguished from the final product, regardless of the specific synthetic route.
The primary analytical challenge is to confirm the precise 2,3,5-substitution pattern and differentiate the final product from key precursors and isomers, such as:
-
Benzotrifluoride (BTF) : The ultimate starting material.
-
Monochlorobenzotrifluorides : e.g., 3-Chlorobenzotrifluoride.
-
Dichlorobenzotrifluorides : e.g., 2,5-Dichlorobenzotrifluoride[4] and 3,4-Dichlorobenzotrifluoride.[5]
The following diagram illustrates the conceptual progression of the synthesis, highlighting the precursors that will be spectroscopically compared.
Sources
- 1. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 2. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 3. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
Evaluating the Performance of 2,3,5-Trichlorobenzotrifluoride in Different Reaction Media: A Comparative Analysis for Researchers
An In-Depth Technical Guide
This guide provides a comprehensive evaluation of 2,3,5-trichlorobenzotrifluoride's performance across various reaction media. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental principles governing solvent-solute interactions and their profound impact on reaction outcomes. By understanding the causality behind solvent selection, researchers can optimize reaction conditions, enhance yields, and improve the selectivity of processes involving this critical chemical intermediate.
Introduction: The Critical Role of the Reaction Medium
This compound (C₇H₂Cl₃F₃) is a substituted aromatic compound of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity is largely defined by the electron-withdrawing nature of the trifluoromethyl group and the presence of three chlorine atoms on the benzene ring, making it a key substrate for various transformations, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
The choice of reaction medium is paramount, as it can dramatically influence reaction kinetics, equilibrium position, and product selectivity.[1][2][3] A solvent does not merely act as a passive diluent; it is an active participant that can stabilize or destabilize reactants, transition states, and products.[1] This guide will dissect the performance of this compound by examining how different solvent classes interact with the substrate and influence key reaction pathways.
Physicochemical Properties: A Foundation for Solvent Selection
The selection of an appropriate solvent begins with an understanding of its physical properties and those of the substrate. Benzotrifluoride (BTF), the parent compound, is recognized as an environmentally friendlier alternative to many halogenated and aromatic solvents, offering advantageous properties such as a high boiling point, low vapor pressure, and relative inertness.[4][5][6][7] While specific data for the 2,3,5-trichloro derivative is less common, its properties can be inferred from BTF and related chlorinated benzenes.
| Property | This compound (Estimated) | Benzotrifluoride (BTF) | Toluene | Dichloromethane (DCM) | Acetonitrile | Dimethylformamide (DMF) |
| Formula | C₇H₂Cl₃F₃ | C₇H₅F₃ | C₇H₈ | CH₂Cl₂ | C₂H₃N | C₃H₇NO |
| Molecular Weight | 249.4 g/mol [8] | 146.11 g/mol | 92.14 g/mol | 84.93 g/mol | 41.05 g/mol | 73.09 g/mol |
| Boiling Point (°C) | ~200-210 | 102 °C | 111 °C | 40 °C | 82 °C | 153 °C |
| Density (g/mL) | ~1.6 | 1.19 | 0.87 | 1.33 | 0.79 | 0.94 |
| Polarity (Dielectric Constant) | Low-Moderate | 9.18 | 2.38 | 9.08 | 37.5 | 38.3 |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Miscible with water | Miscible with water |
Table 1: Comparative physical properties of this compound and common laboratory solvents.[4][5]
The trifluoromethyl group significantly enhances the stability of the molecule.[9] The relatively high boiling point of this compound allows for a wide range of reaction temperatures, while its low polarity suggests good solubility in apolar and moderately polar organic solvents.
Logical Framework for Solvent Effects
The interplay between solvent properties and reaction outcomes can be visualized as a decision-making framework. The diagram below illustrates how fundamental solvent characteristics influence critical reaction parameters.
Caption: Workflow for comparative kinetic analysis of solvents.
Conclusions and Recommendations
The performance of this compound is inextricably linked to the choice of reaction medium.
-
For Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents like DMF and DMSO are unequivocally superior, offering rapid reaction rates and high yields by stabilizing the critical Meisenheimer intermediate.
-
For Metal-Catalyzed Cross-Coupling , the choice is more nuanced. Apolar aromatic (e.g., Toluene) and ethereal (e.g., THF, Dioxane) solvents provide the best balance of solubility, catalyst compatibility, and an appropriate temperature window.
-
Benzotrifluoride (BTF) and its derivatives, including the substrate itself when used in high concentration, can serve as effective, inert, and higher-boiling alternatives to traditional solvents like toluene, particularly in radical reactions or when inertness is critical. [5][7] Ultimately, the optimal solvent is application-dependent. Researchers must consider the reaction mechanism, the nature of the reagents and catalysts, and the desired reaction conditions (temperature, time) to make an informed decision. The principles and comparative data presented in this guide provide a robust framework for this critical aspect of experimental design.
References
-
Comparison of BTF with other solvents | Download Table. ResearchGate. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. R Discovery. [Link]
-
Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Ghent University Academic Bibliography. [Link]
- Preparation of chlorobenzotrifluoride compounds.
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. [Link]
-
A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. [Link]
- Process for preparing 3,4,5-trichloro-benzotrifluoride.
- Preparation method of 3,4,5-trichlorobenzotrifluoride.
-
Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]
-
1,2,3-Trichloro-5-(trifluoromethyl)benzene. PubChem. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. quora.com [quora.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 8. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
